Tambiciclib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2247481-08-7 |
|---|---|
Molecular Formula |
C25H35ClN6O2S |
Molecular Weight |
519.1 g/mol |
IUPAC Name |
4-[[[4-[5-chloro-2-[[4-[[(2R)-1-methoxypropan-2-yl]amino]cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C25H35ClN6O2S/c1-17(13-33-2)30-18-3-5-19(6-4-18)31-23-11-20(21(26)12-28-23)22-14-35-24(32-22)29-16-25(15-27)7-9-34-10-8-25/h11-12,14,17-19,30H,3-10,13,16H2,1-2H3,(H,28,31)(H,29,32)/t17-,18?,19?/m1/s1 |
InChI Key |
PGVNLOUNSPQGJP-LMDPOFIKSA-N |
Isomeric SMILES |
C[C@H](COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |
Canonical SMILES |
CC(COC)NC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Tambiciclib, a Potent and Selective CDK9 Inhibitor
For Immediate Release
Shanghai, China – December 15, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of Tambiciclib (formerly known as GFH009), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CDK9 inhibition in oncology.
This compound is an orally active small molecule that has demonstrated significant anti-leukemic efficacy in preclinical models and promising clinical activity, particularly in acute myeloid leukemia (AML).[1][2][3] Its mechanism of action is centered on the specific inhibition of CDK9, a key regulator of transcriptional elongation.[1][4]
The Role of CDK9 in Transcriptional Regulation and Oncogenesis
Cyclin-Dependent Kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partners, primarily Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb).[4][5] The P-TEFb complex plays a critical role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNA Pol II) at the serine 2 (Ser2) position.[1][5] This phosphorylation event releases RNA Pol II from promoter-proximal pausing, allowing for efficient transcriptional elongation of many genes, including those encoding short-lived anti-apoptotic proteins and oncoproteins that are crucial for the survival and proliferation of cancer cells.[4][5]
Dysregulation of CDK9 activity is a hallmark of various cancers, which become dependent on the continuous transcription of these survival genes.[5] Key downstream targets of the CDK9-mediated transcriptional machinery include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the proto-oncogene MYC.[1][5] By maintaining high levels of these proteins, cancer cells can evade apoptosis and sustain rapid proliferation. Therefore, inhibiting CDK9 presents a compelling therapeutic strategy to selectively target these cancer cell vulnerabilities.
This compound's Direct Inhibition of CDK9 Kinase Activity
This compound exerts its therapeutic effect through direct, competitive inhibition of the ATP-binding site of CDK9.[1] This targeted action blocks the kinase activity of the P-TEFb complex, thereby preventing the phosphorylation of RNA Pol II at Ser2.
Quantitative Data on this compound's Potency and Selectivity
The following table summarizes the key quantitative metrics that underscore the potency and selectivity of this compound.
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| IC50 (CDK9) | 1 nM | Biochemical Kinase Assay | [1] |
| Selectivity | >200-fold over other CDKs | Kinase Panel Screening | [1] |
| GI50 (AML Cell Lines) | < 50 nM | CellTiter-Glo Assay (72h) | [1] |
| EC50 (p-RNA Pol II Ser2 Inhibition) | < 300 nM | Western Blot in OCI-AML-3, MV4-11, and HL-60 cells (2h) | [1] |
Downstream Cellular Consequences of CDK9 Inhibition by this compound
The inhibition of CDK9 by this compound initiates a cascade of downstream events that culminate in cancer cell death.
Inhibition of RNA Polymerase II Phosphorylation
As a direct consequence of CDK9 inhibition, this compound potently and dose-dependently reduces the phosphorylation of RNA Pol II at Ser2.[1] This effect is highly specific, as this compound does not affect the phosphorylation of RNA Pol II at Ser5, which is mediated by CDK7.[1]
Downregulation of Key Survival Proteins
The suppression of transcriptional elongation leads to a rapid decrease in the mRNA and protein levels of key survival factors with short half-lives, most notably MCL1 and MYC.[1][5] This depletion of essential pro-survival signals is a critical step in the induction of apoptosis.
Induction of Apoptosis
By downregulating anti-apoptotic proteins like MCL1, this compound shifts the cellular balance towards apoptosis.[1] This is evidenced by the increased cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP) in AML cell lines treated with this compound.[1]
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism of action and the methods used to study it, the following diagrams are provided.
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for this compound.
Detailed Experimental Protocols
The following sections provide generalized protocols for key experiments used to characterize the mechanism of action of this compound.
Western Blot for Phospho-RNA Polymerase II (Ser2), MCL1, and MYC
This protocol is used to assess the effect of this compound on the phosphorylation of its direct target, RNA Pol II, and the expression of downstream effector proteins.
1. Cell Culture and Treatment:
-
Culture human AML cell lines (e.g., MV4-11, OCI-AML-3, HL-60) in appropriate media and conditions.
-
Seed cells at a density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a dose range of this compound (e.g., 0.03-3 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours for p-RNA Pol II, 10-24 hours for MCL1 and MYC).[1]
2. Cell Lysis and Protein Quantification:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on a polyacrylamide gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-phospho-RNA Pol II (Ser2)
-
Rabbit anti-MCL1
-
Rabbit anti-c-MYC
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the intensity of the target protein bands to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
1. Cell Seeding:
-
Seed AML cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density in a final volume of 100 µL or 50 µL, respectively.[6][7]
2. Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound to the cells and incubate for a specified period (e.g., 72 hours).[1]
3. Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure luminescence using a plate reader.
4. Data Analysis:
-
Subtract the background luminescence from control wells containing medium only.
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Calculate the GI50 (concentration causing 50% growth inhibition) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Kinase Inhibition Assay
This biochemical assay is used to determine the IC50 of this compound against purified CDK9.
1. Reagent Preparation:
-
Prepare a serial dilution of this compound.
-
Prepare a solution of recombinant human CDK9/Cyclin T1 enzyme.
-
Prepare a reaction mixture containing a suitable kinase substrate (e.g., a peptide derived from the RNA Pol II CTD) and ATP.
2. Assay Procedure:
-
Add the diluted this compound and a vehicle control to the wells of a microplate.
-
Add the CDK9/Cyclin T1 enzyme to each well and incubate briefly.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at room temperature for a set period (e.g., 60 minutes) to allow for phosphorylation.
3. Signal Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This can be done using a variety of commercial kits, such as ADP-Glo™, which generates a luminescent signal.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Binding Kinetics of this compound
While the IC50 value provides a measure of the potency of this compound, a comprehensive understanding of its interaction with CDK9 requires the determination of its binding kinetics, including the association rate constant (k-on), the dissociation rate constant (k-off), and the equilibrium dissociation constant (Ki). At present, specific public data on the binding kinetics of this compound are not available. Such data, typically obtained through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), would provide valuable insights into the residence time of the drug on its target and could further explain its potent and durable cellular effects.
Conclusion
This compound is a highly potent and selective inhibitor of CDK9 that acts by directly blocking the kinase's ATP-binding site. This leads to the inhibition of RNA Polymerase II phosphorylation at Ser2, resulting in the suppression of transcriptional elongation. Consequently, the expression of key oncogenic and anti-apoptotic proteins, such as MYC and MCL1, is downregulated, leading to the induction of apoptosis in cancer cells. The robust preclinical data and promising early clinical findings for this compound underscore the therapeutic potential of targeting CDK9 in transcriptionally addicted cancers. Further investigation into its binding kinetics will provide a more complete picture of its molecular interactions and could aid in the optimization of its clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OUH - Protocols [ous-research.no]
- 7. promega.com [promega.com]
The Genesis of Tambiciclib (GFH009): A Deep Dive into its Discovery and Synthesis
Shanghai, China - Tambiciclib (GFH009), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), is emerging as a promising therapeutic agent in the landscape of oncology, particularly for hematological malignancies. Developed by GenFleet Therapeutics and currently undergoing clinical investigation, this small molecule has demonstrated significant anti-tumor activity in both preclinical models and early-phase human trials. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical data of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Medicinal Chemistry
The discovery of this compound originated from a focused drug discovery program aimed at identifying novel, potent, and highly selective CDK9 inhibitors. While specific details of the initial high-throughput screening campaigns and lead optimization strategies are proprietary, the development of this compound was driven by the therapeutic hypothesis that selective inhibition of CDK9 would offer a targeted approach to treating cancers reliant on transcriptional addiction.
Preclinical research has shown that GFH009 effectively curtails the expression of downstream oncogenes essential for rapid cell division and protein expression through a specific and transient inhibition of CDK9.[1] With a selectivity of over 100 times for CDK9 compared to other CDK subtypes, GFH009's mechanism of action is thought to deprive cancer cells, which are often dependent on oncogenes, of critical survival signals, ultimately leading to senescence and apoptosis.[1][2]
Synthesis of this compound (GFH009)
The chemical synthesis of this compound is a multi-step process that involves the careful construction of its complex heterocyclic core. A key patent filed by GenFleet Therapeutics outlines the preparation of various polymorphs of the CDK9 inhibitor. The core structure, identified as 4-(((4-(5-chloro-2-(((1R,4r)-4-(((R)-1-methoxypropyl-2-yl)amino)cyclohexyl)amino)pyridine-4-yl)thiazole-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, underscores the intricate molecular architecture of the compound.
While the full, unabridged synthesis protocol is detailed within the patent filings, a generalized workflow for the synthesis of complex, multi-ring heterocyclic compounds like this compound can be conceptualized.
Caption: Generalized synthetic workflow for this compound (GFH009).
Mechanism of Action: Selective CDK9 Inhibition
This compound exerts its anti-cancer effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (most commonly Cyclin T1), plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from a paused state, allowing for productive transcriptional elongation of many genes, including critical proto-oncogenes like MYC and anti-apoptotic proteins such as MCL-1.
By inhibiting CDK9, this compound effectively blocks this phosphorylation step, leading to a global downregulation of transcription. This is particularly detrimental to cancer cells that are "addicted" to the continuous high-level expression of certain oncogenes for their survival and proliferation. The subsequent decrease in short-lived oncoproteins like MYC and MCL-1 triggers apoptosis in malignant cells.
Caption: this compound's inhibition of the CDK9 signaling pathway.
Preclinical and In Vitro Efficacy
This compound has demonstrated remarkable potency and selectivity in a range of preclinical studies.
Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Selectivity vs. other CDKs | Selectivity vs. DYRK1A/B |
| CDK9 | 1 | >200-fold | >100-fold |
Data compiled from publicly available sources.[3]
In Vitro Cell-Based Assays
| Cell Line | Cancer Type | GI50 (nM) |
| Various AML cell lines | Acute Myeloid Leukemia | < 50 |
| Patient-derived primary AML cells | Acute Myeloid Leukemia | < 50 |
| Normal peripheral blood mononuclear cells (PBMCs) | Non-cancerous | > 10,000 |
Data compiled from publicly available sources.[3]
This compound potently and dose-dependently inhibits the phosphorylation of RNA Pol II at Ser2 in various AML cell lines, with an EC50 of less than 300 nM.[3] Importantly, it shows no effect on the CDK7-mediated phosphorylation of RNA Pol II at Ser5 or CDK9 at Thr186, confirming its high selectivity within the cellular context.[3]
Experimental Protocols
In Vitro CDK9 Kinase Assay (Illustrative)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the CDK9/Cyclin T1 complex.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
CDK9-specific peptide substrate
-
This compound (GFH009)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the CDK9/Cyclin T1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay (Illustrative)
Objective: To determine the half-maximal growth inhibition (GI50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, HL-60)
-
Complete cell culture medium
-
This compound (GFH009)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plate to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescent signal using a plate reader.
-
Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Determine the GI50 value by fitting the data to a four-parameter logistic curve.
Clinical Development and Future Directions
This compound (GFH009) is currently being evaluated in Phase 2 clinical trials for the treatment of relapsed or refractory acute myeloid leukemia (AML).[1][4] It is also in Phase 1/2 trials for other hematological malignancies. The FDA has granted this compound Fast Track and Orphan Drug designations for the treatment of relapsed/refractory peripheral T-cell lymphomas and acute myeloid leukemia.[5]
The promising preclinical data, coupled with the encouraging results from early clinical studies, position this compound as a potentially best-in-class CDK9 inhibitor. Its high selectivity may translate to an improved safety profile compared to less selective CDK inhibitors, a critical factor for patient tolerability and long-term treatment. Future research will likely focus on expanding its clinical application to other cancer types, exploring combination therapies, and identifying predictive biomarkers to guide patient selection.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. GenFleet Announces GFH009 Granted with FDA Orphan Drug Designation for Treatment of Acute Myeloid Leukemia-GenFleet Therapeutics [genfleet.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. onclive.com [onclive.com]
- 5. GenFleet Therapeutics Announces GFH009 Granted with FDA Fast Track, Orphan Drug Designations for Treating R/R Peripheral T-cell Lymphomas and Acute Myeloid Leukemia [prnewswire.com]
Tambiciclib Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of Tambiciclib (formerly SLS009 and GFH009), a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document details the mechanism of action, experimental validation, and preclinical and clinical efficacy of this compound in various cancer models.
Introduction to this compound and its Target: CDK9
This compound is an orally active, highly selective inhibitor of CDK9 with an IC50 of 1 nM. It demonstrates over 200-fold selectivity for CDK9 compared to other cyclin-dependent kinases. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event releases RNAPII from promoter-proximal pausing, enabling transcriptional elongation. In many cancers, the dysregulation of CDK9 activity leads to the overexpression of anti-apoptotic proteins, such as Myeloid Cell Leukemia 1 (MCL-1), and oncogenes like MYC, which are critical for tumor cell survival and proliferation. By inhibiting CDK9, this compound effectively downregulates the expression of these key survival proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Mechanism of Action
This compound exerts its anti-cancer effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of RNAPII at serine 2 of its C-terminal domain, which is a critical step for the transition from transcriptional initiation to elongation. The subsequent decrease in the transcription of short-lived mRNA transcripts leads to the rapid downregulation of key survival proteins, including MCL-1 and MYC. The depletion of these anti-apoptotic and pro-proliferative proteins triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.
The Foundational Science of Tambiciclib: A Technical Guide for Researchers
Tambiciclib (SLS009/GFH009) is a potent and highly selective, intravenously administered small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). It is currently under investigation as a promising therapeutic agent for various hematological malignancies and solid tumors, with a particular focus on acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the foundational science of this compound, including its mechanism of action, preclinical evidence, and clinical trial data, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Selective Inhibition of CDK9-Mediated Transcription
This compound's primary mechanism of action is the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes a cyclin partner (T1, T2a, T2b, or K), plays a crucial role in the regulation of gene transcription. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), an event that is essential for the transition from transcriptional initiation to productive elongation.
In many cancers, particularly hematological malignancies, malignant cells become dependent on the continuous and rapid transcription of genes encoding short-lived survival proteins. These include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL1) and the proto-oncogene MYC. By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II, leading to a stall in transcriptional elongation. This results in the rapid depletion of critical survival proteins like MCL1 and MYC, ultimately triggering the intrinsic apoptotic pathway and leading to cancer cell death.[1][2]
The high selectivity of this compound for CDK9 over other CDKs and kinases is a key attribute, suggesting the potential for a wider therapeutic window and a more favorable safety profile compared to less selective CDK inhibitors.[2]
Preclinical Evidence: In Vitro and In Vivo Efficacy
A substantial body of preclinical research has demonstrated the potent anti-cancer activity of this compound across a range of cancer models.
In Vitro Studies: Potent Anti-Proliferative and Pro-Apoptotic Effects
This compound has shown potent anti-proliferative activity in various human hematologic malignancy and solid tumor cell lines.
Table 1: In Vitro Anti-Proliferative Activity of this compound (GFH009)
| Cell Line | Cancer Type | IC50 (nM) |
| MV-4-11 | Acute Myeloid Leukemia (AML) | <200 |
| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Data not available |
| HL-60 | Acute Promyelocytic Leukemia | Data not available |
| NCI-H209 | Small Cell Lung Cancer | Data not available |
| RH30 | Rhabdomyosarcoma | Data not available |
Data compiled from publicly available preclinical study results.[3][4] Specific IC50 values for all cell lines are not consistently reported in the provided search results.
Studies have shown that treatment with this compound leads to a dose-dependent decrease in the protein levels of MCL1 and MYC.[2][3] Furthermore, this compound has been observed to induce apoptosis, as evidenced by the cleavage of caspase-3 and PARP in AML cell lines such as OCI-AML-3, MV4-11, and HL-60.[2]
In Vivo Studies: Tumor Growth Inhibition in Xenograft Models
The anti-tumor efficacy of this compound has been confirmed in in vivo xenograft models of human hematologic malignancies. In a study using a mouse model with transplanted human AML cells (MV-4-11), intravenous administration of this compound resulted in a dose-dependent inhibition of tumor growth.[3][5] Notably, twice-weekly injections of this compound maleate (B1232345) at 10 mg/kg significantly prolonged the survival of the tumor-bearing mice without causing significant body weight loss, indicating good tolerability.[5] In vivo studies also confirmed the downregulation of MCL-1 and MYC protein expression in the tumor tissue following this compound treatment.[5]
Clinical Development: Focus on Acute Myeloid Leukemia
This compound is being actively investigated in clinical trials, with the most advanced studies focusing on its use in combination with other agents for the treatment of relapsed/refractory AML.
Phase 2 Clinical Trial (NCT04588922)
A key ongoing study is a Phase 2, open-label, single-arm, multi-center trial evaluating the safety, tolerability, and efficacy of this compound in combination with venetoclax (B612062) and azacitidine in patients with relapsed/refractory AML.[6][7][8][9][10] The trial has explored different dosing schedules, including 45 mg and 60 mg once weekly, and 30 mg twice weekly.[6][8]
Table 2: Key Efficacy Results from the Phase 2 Trial of this compound in Relapsed/Refractory AML
| Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| All evaluable patients (n=54) | Various | 33% | Data not available |
| All evaluable patients at optimal dose | 30 mg twice weekly | 40% | Data not available |
| AML with Myelodysplasia-Related Changes (AML-MRC) | 30 mg twice weekly | 44% | 8.9 months |
| AML-MRC with Myelomonocytic/Myelomonoblastic Subtype | 30 mg twice weekly | 50% | Data not available |
| Patients with ASXL1 mutations | 30 mg twice weekly | 50% | Data not available |
| Patients with RUNX1 mutations | Data not available | 60% (n=3/5) | Data not available |
| Patients with TP53 mutations | Data not available | 33% (n=1/3) | Data not available |
| Relapsed/refractory to venetoclax-based regimens | 30 mg twice weekly | 46% | 8.8 months |
Data compiled from multiple press releases and reports on the NCT04588922 trial.[7][8][9]
The combination of this compound with venetoclax and azacitidine has been generally well-tolerated, with no new safety signals observed.[9] The promising results from this trial have led to a recommendation from the FDA to initiate a randomized clinical trial of this compound in the first-line setting for newly diagnosed AML patients.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used in the preclinical evaluation of this compound.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV-4-11, OCI-AML-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add the diluted compound to the wells, typically in a final volume of 100 µL, to achieve the desired final concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period, typically 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis for MCL1 and MYC
Objective: To assess the effect of this compound on the protein expression of MCL1 and MYC.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 24 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against MCL1, MYC, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize the levels of MCL1 and MYC to the loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MV-4-11 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Drug Administration: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound intravenously at specified doses and schedules (e.g., 10 mg/kg twice weekly). The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Survival Study: In a parallel cohort, monitor the survival of the mice in each group.
Visualizations: Signaling Pathways and Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Mechanism of action of this compound in inhibiting cancer cell survival.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 4. | BioWorld [bioworld.com]
- 5. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SELLAS’ CDK9 inhibitor to advance after “exceeding expectations” in AML [clinicaltrialsarena.com]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
The Selectivity Profile of Tambiciclib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as GFH009 and SLS009) is a potent and highly selective, orally active small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key regulator of transcriptional elongation, CDK9 has emerged as a critical target in oncology, particularly in hematological malignancies where transcriptional addiction to short-lived anti-apoptotic proteins is a common vulnerability.[3][4] this compound is currently under investigation in clinical trials for various cancers, including acute myeloid leukemia (AML).[5][6] This technical guide provides an in-depth exploration of the selectivity profile of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways and experimental workflows.
Selectivity Profile of this compound
This compound has demonstrated high potency against its primary target, CDK9, with reported IC50 values of 1 nM to 9 nM for the CDK9/cyclin T1 complex.[1][2] Its selectivity has been extensively characterized against a broad panel of kinases, showing a favorable profile with significant selectivity over other members of the CDK family and other kinase families.
Kinase Inhibition Data
The inhibitory activity of this compound against members of the CDK family is summarized in the table below. The data highlights the potent and selective inhibition of CDK9.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9/cyclin T1 |
| CDK9/cyclin T1 | 9 | 1 |
| CDK1/cyclin B | >10000 | >1111 |
| CDK2/cyclin A | 1900 | 211 |
| CDK2/cyclin E | 3600 | 400 |
| CDK3/cyclin E | >10000 | >1111 |
| CDK4/cyclin D1 | >10000 | >1111 |
| CDK5/p25 | 4500 | 500 |
| CDK6/cyclin D3 | >10000 | >1111 |
| CDK7/cyclin H/MAT1 | >10000 | >1111 |
Data sourced from supplementary materials of Zhou et al., Oncotarget, 2023.
Furthermore, it has been reported that this compound exhibits over 200-fold selectivity against other CDKs and over 100-fold selectivity against DYRK1A/B.[1] While extensive screening against a panel of 468 kinases has been performed, the complete raw data from this broad kinome scan is not publicly available. These screenings were conducted by commercial vendors, Eurofins Discovery (KinaseProfiler™) and DiscoverX (KINOMEscan®).[3][7][8]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the kinase activity of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), which is essential for the transition from abortive to productive transcriptional elongation. Inhibition of CDK9 by this compound leads to a reduction in RNAPII phosphorylation, resulting in the downregulation of short-lived messenger RNAs (mRNAs) and their corresponding proteins.[3]
Key downstream targets of this transcriptional suppression include the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC, both of which are critical for the survival and proliferation of many cancer cells.[2][9] The downregulation of these proteins ultimately leads to the induction of apoptosis.[3]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound's selectivity and mechanism of action.
Biochemical Kinase Inhibition Assay (Radiometric)
This protocol is a generalized representation of the Eurofins KinaseProfiler™ radiometric assay format.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP
-
Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA)
-
This compound stock solution (in DMSO)
-
96-well or 384-well plates
-
Phosphoric acid
-
Filter mats
-
Scintillation counter
Workflow:
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Inhibition: Add the diluted this compound or DMSO (vehicle control) to the wells and briefly pre-incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 40-120 minutes).
-
Reaction Termination: Stop the reaction by adding phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a filter mat, which captures the phosphorylated substrate.
-
Washing: Wash the filter mats multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filter mats and measure the amount of incorporated ³³P using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cancer cell lines following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MV-4-11, HL-60)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere (if applicable) or stabilize overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).
-
Cell Harvesting: For suspension cells, collect them by centrifugation. For adherent cells, gently detach them using trypsin or a cell scraper and then collect by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells (often due to membrane damage during processing)
-
Western Blotting for MCL-1 and c-MYC Expression
Objective: To determine the effect of this compound on the protein expression levels of MCL-1 and c-MYC.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MCL-1, anti-c-MYC, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block non-specific binding sites on the membrane by incubating it in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against MCL-1, c-MYC, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then apply the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of MCL-1 and c-MYC to the loading control to determine the relative change in protein expression.
Conclusion
This compound is a highly potent and selective inhibitor of CDK9. Its selectivity profile, particularly within the CDK family, underscores its targeted mechanism of action. By inhibiting CDK9-mediated transcriptional elongation, this compound effectively downregulates key oncogenic proteins such as MCL-1 and c-MYC, leading to apoptosis in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other selective kinase inhibitors in drug discovery and development. Further disclosure of the complete kinome scan data will provide an even more comprehensive understanding of this compound's selectivity and potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]
Tambiciclib's Impact on RNA Polymerase II Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tambiciclib (formerly known as GFH009 and SLS009) is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in the regulation of gene transcription through the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its impact on RNAPII phosphorylation. It includes a summary of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction: The Role of CDK9 in Transcriptional Elongation
Eukaryotic gene transcription is a tightly regulated process. A key control point is the transition of RNA Polymerase II from a paused state at the promoter-proximal region to productive elongation. This transition is orchestrated by the Positive Transcription Elongation Factor b (P-TEFb), a complex composed of CDK9 and a cyclin partner, most commonly Cyclin T1.
The C-terminal domain (CTD) of the largest subunit of RNAPII, RPB1, consists of multiple repeats of the heptapeptide (B1575542) consensus sequence Y¹S²P³T⁴S⁵P⁶S⁷. The phosphorylation status of this domain acts as a dynamic scaffold for the recruitment of various factors that regulate transcription, RNA processing, and chromatin modification.
During transcription initiation, CDK7, a component of the general transcription factor TFIIH, phosphorylates Serine 5 (Ser5) and Serine 7 (Ser7) of the CTD. This allows for promoter clearance, but RNAPII subsequently pauses. The release of this pause and the switch to productive elongation is triggered by the recruitment of P-TEFb, whereupon CDK9 phosphorylates Serine 2 (Ser2) of the CTD repeats. This Ser2 phosphorylation is a hallmark of actively elongating RNAPII.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of CDK9. By binding to the ATP-binding pocket of CDK9, it prevents the kinase from phosphorylating its substrates, most notably the Ser2 residue of the RNAPII CTD. This inhibition of Ser2 phosphorylation prevents the release of paused RNAPII, leading to a blockage of transcriptional elongation. This, in turn, results in the downregulation of the expression of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, making CDK9 an attractive target in oncology.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | CDK9 | 1 nM | [1] |
Table 2: Cellular Activity of this compound
| Cell Line(s) | Assay | Observation | Reference |
| Acute Myeloid Leukemia (AML) cell lines | Western Blot | Dose-dependent reduction in p-RNA Pol II Ser2 levels. No effect on p-RNA Pol II Ser5 levels. | [1] |
| Colorectal Cancer (CRC) MSI-H cell lines | Cytotoxicity Assay | IC₅₀ values below 100 nM in 50% of cell lines with ASXL1 mutations. |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on RNAPII phosphorylation.
In Vitro CDK9 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-Glo™ or similar kinase assay kits and is designed to determine the IC₅₀ of this compound against CDK9 in a biochemical setting.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase substrate (e.g., a peptide derived from the RNAPII CTD)
-
Adenosine triphosphate (ATP)
-
This compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these stock solutions in the kinase assay buffer to a 4x final concentration.
-
Plate Setup: Add 2.5 µL of the 4x this compound dilutions or a vehicle control (DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of 4x recombinant CDK9/Cyclin T1 enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: Add 5 µL of a 2x solution containing the RNAPII CTD peptide substrate and ATP to initiate the reaction. The final concentrations should be optimized and are typically around the Km for ATP.
-
Incubation: Cover the plate and incubate for 60 minutes at 30°C.
-
Stop Reaction and Detect ADP: Add the ADP-Glo™ reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP and Measure Luminescence: Add the Kinase Detection Reagent to convert the ADP generated to ATP. Incubate for 30 minutes at room temperature. Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot Analysis of RNAPII Ser2 Phosphorylation in Cells
This protocol details the steps to measure the levels of Ser2-phosphorylated RNAPII in cultured cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MV-4-11 AML cells)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII CTD (Ser2)
-
Mouse anti-total RNAPII (8WG16)
-
Mouse anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable) overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for a desired time (e.g., 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in lysis buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-Ser2 RNAPII diluted in blocking buffer overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To detect total RNAPII and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Ser2 RNAPII signal to the total RNAPII signal and/or the loading control to determine the relative change in phosphorylation upon treatment with this compound.
Visualizations
Signaling Pathway
References
Methodological & Application
Application Notes and Protocols for Tambiciclib in Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly GFH009 or SLS009) is an orally active, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition has emerged as a promising therapeutic strategy in various hematologic malignancies, including Acute Myeloid Leukemia (AML).[2][3] this compound has an IC50 of 1 nM for CDK9 and demonstrates over 200-fold selectivity against other CDKs.[1] In AML models, this compound has been shown to inhibit the phosphorylation of RNA Polymerase II, leading to the downregulation of crucial anti-apoptotic proteins like MCL1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[1][3]
These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in AML cell lines.
Mechanism of Action
This compound exerts its anti-leukemic effects by selectively inhibiting CDK9. This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Consequently, the transcription of short-lived and critical survival proteins is suppressed. In AML, this leads to the rapid downregulation of the anti-apoptotic protein MCL1 and the oncogene MYC, which are often overexpressed and drive cancer cell proliferation and survival.[1][3] The depletion of these key proteins triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
Data Presentation
Table 1: this compound (GFH009) IC50 Values in AML Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in various AML cell lines after an 8-hour exposure.[3]
| Cell Line | TP53 Status | ASXL1 Status | IC50 (nM) |
| MOLM-13 | Wild-Type | Not Specified | 23 |
| MOLM-13 | TP53 knockout | Not Specified | 46 |
| THP-1 | Mutated | Wild-Type | 42 |
| NOMO-1 | Mutated | Mutated | 43 |
Note: In a broader study across various human hematologic malignancy cell lines, this compound demonstrated IC50 values below 0.2 μM (200 nM) in 7 out of 10 cell lines tested.
Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound in AML cell lines.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the dose-dependent cytotoxicity of this compound.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13, THP-1, NOMO-1)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
96-well flat-bottom plates (white, for luminescence)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Culture AML cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed cells in a white 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create 10X working solutions of the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Cell Treatment: Add 10 µL of the 10X this compound working solutions or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 8, 24, 48, or 72 hours). An 8-hour exposure has been shown to be effective.[3]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of this compound concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
-
Protocol 2: Western Blot for Protein Expression Analysis
This protocol is for assessing the levels of MCL1, MYC, and markers of apoptosis (cleaved Caspase-3, cleaved PARP).
Materials:
-
Treated AML cells from a 6-well plate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-MCL1, rabbit anti-MYC, rabbit anti-cleaved Caspase-3, rabbit anti-cleaved PARP, mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed AML cells (e.g., MV4-11, HL-60) in 6-well plates at a density of 0.5-1.0 x 10^6 cells/mL.
-
Treat with various concentrations of this compound (e.g., 0.03-1 µM) or vehicle for the desired time (e.g., 2, 6, 10, or 24 hours).[1]
-
Harvest cells by centrifugation, wash once with ice-cold PBS.
-
Lyse the cell pellet with 100-200 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix 20-40 µg of protein with 4X Laemmli buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C. Also probe for a loading control (β-actin or GAPDH).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ, normalizing the protein of interest to the loading control.
Conclusion
The protocols outlined provide a robust framework for investigating the in vitro activity of this compound against AML cell lines. By utilizing these assays, researchers can effectively determine the cytotoxic potential of this compound, confirm its mechanism of action through the analysis of key protein expression changes, and further explore its therapeutic potential in AML.
References
- 1. SELLAS Announces Positive Topline Data from GFH009 Phase 1 Dose-Escalation Trial in Acute Myeloid Leukemia Cohort Supporting Advancement to Phase 2 Clinical Study, Sellas Life Sciences [ir.sellaslifesciences.com]
- 2. SELLAS Announces Positive Phase 1 Data with CDK9 Inhibitor GFH009 Monotherapy in Patients with Relapsed/Refractory Hematologic Malignancies, Sellas Life Sciences [ir.sellaslifesciences.com]
- 3. genfleet.com [genfleet.com]
Application Notes and Protocols for Tambiciclib in Preclinical Leukemia Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Tambiciclib (also known as SLS009 or GFH009), a highly selective CDK9 inhibitor, in various leukemia animal models. The following sections detail the mechanism of action, experimental protocols, and key findings from in vivo studies, offering a valuable resource for designing and interpreting preclinical experiments.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins, such as MCL-1 and survivin, thereby inducing apoptosis in cancer cells.[1] This mechanism is particularly relevant in hematologic malignancies like leukemia, which often exhibit a dependency on these survival proteins. Preclinical data has shown that this compound can induce apoptosis regardless of p53 status, suggesting its potential in treating leukemias with TP53 mutations, which are often associated with poor prognosis.[1]
Mechanism of Action: CDK9 Inhibition-Mediated Apoptosis
This compound exerts its anti-leukemic effects by targeting the CDK9/Cyclin T complex, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a global suppression of transcription of short-lived mRNAs, including those encoding for critical survival proteins.
Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and subsequent apoptosis in leukemia cells.
I. Acute Myeloid Leukemia (AML) Xenograft Model
A. Model System: MV-4-11 Cell Line Xenograft
The MV-4-11 human AML cell line is a widely used model in preclinical oncology. These cells harbor an internal tandem duplication (ITD) in the FMS-like tyrosine kinase 3 (FLT3) gene, a common mutation in AML.
B. Quantitative Data Summary
| Parameter | Monotherapy | Combination Therapy | Control | Reference |
| Tumor Growth Inhibition | Dose-dependent inhibition observed | Not explicitly stated in the provided preclinical context | Vehicle | [2] |
| Median Survival | Not explicitly stated in the provided preclinical context | Not explicitly stated in the provided preclinical context | 53 days | [2] |
| Survival Rate (Day 90) | Not explicitly stated in the provided preclinical context | Not explicitly stated in the provided preclinical context | 6.3% (1/16 mice) | [2] |
C. Experimental Protocol
1. Cell Culture:
-
Culture MV-4-11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD-SCID).
-
House animals in a specific pathogen-free environment with ad libitum access to food and water.
3. Tumor Implantation:
-
Harvest MV-4-11 cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel.
-
Subcutaneously inject 5 x 10^6 to 1 x 10^7 cells into the flank of each mouse.
4. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of 100-200 mm³, randomize mice into treatment and control groups.
5. Drug Formulation and Administration:
-
Formulate this compound (as GFH009 maleate) in a suitable vehicle, such as 50 mM PBS, for intravenous or intraperitoneal administration.
-
Dosing regimens to consider based on preclinical studies include 2.5 mg/kg, 5.0 mg/kg, and 10.0 mg/kg, administered once or twice weekly.[2]
6. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
A secondary endpoint can be overall survival, where euthanasia is performed when tumors reach a predetermined size or if signs of morbidity are observed.
7. Pharmacodynamic Analysis (Optional):
-
Collect tumor tissue at specified time points post-treatment.
-
Analyze biomarkers of CDK9 inhibition, such as levels of phosphorylated RNA Polymerase II, MCL-1, and MYC, via methods like Western blotting or immunohistochemistry.
Caption: Workflow for evaluating this compound efficacy in an AML xenograft model.
II. T-Cell Prolymphocytic Leukemia (T-PLL) Patient-Derived Xenograft (PDX) Model
A. Model System: Patient-Derived Xenograft (PDX)
This model involves the engraftment of primary tumor cells from a patient with relapsed/refractory T-PLL into immunodeficient mice, providing a more clinically relevant system.
B. Quantitative Data Summary
| Parameter | This compound Monotherapy | This compound + Venetoclax | Venetoclax Monotherapy | Reference |
| Median Overall Survival | 7.4 weeks | 7.9 weeks | 4.4 weeks | [1] |
C. Experimental Protocol
1. PDX Model Establishment:
-
Obtain fresh tumor cells from a patient with T-PLL under informed consent and appropriate ethical approvals.
-
Inject 3 x 10^6 patient-derived cells via the tail vein into immunodeficient mice (e.g., NSG mice).[3]
2. Engraftment Monitoring:
-
Monitor engraftment by analyzing peripheral blood for the presence of human CD45+ cells using flow cytometry.[3]
-
Initiate treatment when the percentage of human CD45+ cells reaches a predetermined level (e.g., 5%).[3]
3. Drug Formulation and Administration:
-
Formulate this compound for intravenous or intraperitoneal administration. A dose of 10 mg/kg has been used in preclinical T-PLL models.[3]
-
For combination studies, Venetoclax can be formulated for oral gavage at a dose of 25 mg/kg.[3]
4. Treatment Schedule:
-
A potential treatment schedule involves daily administration for 5 days, followed by a 2-day rest period, repeated for a defined number of cycles.
5. Efficacy Assessment:
-
Monitor the percentage of circulating T-PLL cells (hCD45+) in the peripheral blood throughout the treatment period.
-
The primary endpoint is overall survival.
-
Monitor for signs of toxicity, such as weight loss.
Caption: Workflow for the generation and therapeutic evaluation of a T-PLL PDX model.
III. Pediatric Acute Lymphoblastic Leukemia (ALL) Xenograft Model
Preclinical studies have suggested promising efficacy of this compound in pediatric ALL xenograft models. However, detailed protocols and quantitative data from these studies are not yet extensively available in the public domain. Researchers interested in this area should consider adapting the general xenograft protocols described above, using relevant pediatric ALL cell lines or patient-derived samples.
Conclusion
This compound has demonstrated significant preclinical activity in various leukemia animal models. The provided protocols for AML and T-PLL models offer a solid foundation for further in vivo investigation. As more data emerges, particularly for pediatric ALL, these application notes will be updated to reflect the latest findings and methodologies. The robust anti-leukemic effect of this compound, both as a monotherapy and in combination, underscores its potential as a valuable therapeutic agent for patients with leukemia.
References
- 1. SELLAS Life Sciences to Present In Vivo Preclinical Data Demonstrating Statistically Significant Survival Benefit of SLS009 in T-Cell Prolymphocytic Leukemia at the European Society for Medical Oncology (ESMO) Congress 2025, Sellas Life Sciences [ir.sellaslifesciences.com]
- 2. benchchem.com [benchchem.com]
- 3. s203.q4cdn.com [s203.q4cdn.com]
Application Notes and Protocols for Tambiciclib and Venetoclax Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and methodologies for evaluating the combination therapy of Tambiciclib (a selective CDK9 inhibitor) and Venetoclax (a BCL-2 inhibitor) in the context of Acute Myeloid Leukemia (AML). The protocols outlined below are based on established laboratory techniques and data from preclinical and clinical studies.
Introduction
The combination of this compound and Venetoclax represents a promising therapeutic strategy for AML. This compound targets the transcriptional machinery by inhibiting Cyclin-Dependent Kinase 9 (CDK9), leading to the downregulation of anti-apoptotic proteins like MCL-1 and the oncogene MYC.[1] Venetoclax, on the other hand, directly inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2][3][4][5] The simultaneous inhibition of these key survival pathways is hypothesized to induce synergistic apoptosis in cancer cells.
Data Presentation
The following tables summarize the quantitative data from the Phase 2 clinical trial (NCT04588922) investigating this compound in combination with Venetoclax and Azacitidine in patients with relapsed/refractory AML.[1][5][6][7][8]
Table 1: Overall Response Rates (ORR) in a Phase 2 Trial of this compound in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML [1][5][6][7][8]
| Patient Subgroup | This compound Dosing | Overall Response Rate (ORR) |
| All Evaluable Patients (n=54) | All Dose Levels | 33% |
| All Evaluable Patients | 30 mg twice weekly | 40% |
| AML with Myelodysplasia-Related Changes (AML-MR) | 30 mg twice weekly | 44% |
| AML-MR with Myelomonocytic/Myelomonoblastic (M4/M5) Subtype (n=12) | 30 mg twice weekly | 50% |
| ASXL1 mutations (n=18) | 30 mg twice weekly | 50% |
Table 2: Median Overall Survival (OS) in a Phase 2 Trial of this compound in Combination with Venetoclax and Azacitidine in Relapsed/Refractory AML [1][5][6][7]
| Patient Subgroup | This compound Dosing | Median Overall Survival (OS) | Historical Benchmark |
| AML with Myelodysplasia-Related Changes (AML-MR) | 30 mg twice weekly | 8.9 months | ~2.4 months |
| Relapsed/Refractory to Venetoclax-based regimens | 30 mg twice weekly | 8.8 months | 2.5 months |
| Median of 2 prior lines of therapy | 30 mg twice weekly | 4.1 months | 1.8 months |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound and Venetoclax, alone and in combination, on AML cell lines.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Venetoclax (dissolved in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound and Venetoclax in culture medium. For combination studies, prepare a matrix of concentrations based on the IC50 values of the individual drugs.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in AML cells following treatment with this compound and Venetoclax.
Materials:
-
AML cells
-
This compound and Venetoclax
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed AML cells (e.g., 1 x 10⁶ cells) in a culture flask and treat with the desired concentrations of this compound, Venetoclax, or the combination for 24-48 hours.
-
Harvest the cells, including any floating cells in the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[9]
Protocol 3: Western Blot Analysis
Objective: To assess the effect of this compound and Venetoclax on the expression of target proteins.
Materials:
-
AML cells treated as in the apoptosis assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK9, anti-phospho-RNA Polymerase II (Ser2), anti-MCL-1, anti-MYC, anti-BCL-2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the treated cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.[2][3]
Protocol 4: In Vivo AML Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and Venetoclax combination therapy in a preclinical in vivo model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID/IL-2Rγnull or NSG)
-
AML cell line (e.g., MV-4-11) or patient-derived xenograft (PDX) cells
-
Matrigel
-
This compound and Venetoclax formulations for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject 1 x 10⁶ AML cells mixed with Matrigel subcutaneously into the flank of the mice. For PDX models, follow established protocols for cell preparation and injection.[3][4]
-
Monitor the mice for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Venetoclax alone, this compound + Venetoclax).
-
Administer the treatments as per the determined schedule and dosage. For example, Venetoclax can be administered orally daily, and this compound intravenously.
-
Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
Monitor animal health and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Protocol 5: Synergy Analysis
Objective: To determine if the combination of this compound and Venetoclax has a synergistic, additive, or antagonistic effect.
Method: The Combination Index (CI) method by Chou-Talalay is a widely used method.
Procedure:
-
Generate dose-response curves for each drug individually and in combination using the data from the cell viability assay.
-
Use software such as CompuSyn to calculate the CI values.
-
Interpret the CI values as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Visualizations
References
- 1. origene.com [origene.com]
- 2. benchchem.com [benchchem.com]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
Application Notes and Protocols for Cell-based Assay Methodologies for Tambiciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as SLS009 or GFH009) is a highly potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] As a key component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins, such as Myeloid cell leukemia 1 (MCL1), and oncoproteins like MYC.[2] This mechanism ultimately induces apoptosis in cancer cells, making this compound a promising therapeutic agent for various hematological malignancies and solid tumors.[1][3]
These application notes provide detailed methodologies for key cell-based assays to evaluate the efficacy and mechanism of action of this compound in a laboratory setting.
Data Presentation
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MV4-11 | Acute Myeloid Leukemia (AML) | Not Specified | <1 | |
| HL-60 | Acute Promyelocytic Leukemia | Not Specified | 31 (average for leukemia/lymphoma lines) | |
| OCI-AML3 | Acute Myeloid Leukemia (AML) | Not Specified | 31 (average for leukemia/lymphoma lines) | |
| Various CRC MSI-H | Colorectal Cancer (Microsatellite Instability-High) | CellTiter-Glo 2.0 | <100 (in ASXL1 mutated lines) | [4][5] |
Note: IC50 values can vary depending on the assay conditions, cell line, and incubation time.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
General Experimental Workflow for this compound Evaluation
Caption: General workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be kept constant across all wells (typically ≤ 0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Using Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[3]
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left): Necrotic cells
-
-
Calculate the total percentage of apoptotic cells (early + late).
-
Cell Cycle Analysis (Using Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[2]
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
6-well plates
-
Cold 70% Ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with this compound or vehicle control as described for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including floating and adherent) and wash with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer. Use a low flow rate for better resolution.
-
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for MYC and MCL1
This technique is used to detect changes in the protein levels of MYC and MCL1 following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-MYC, anti-MCL1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Lysis:
-
Seed and treat cells with this compound as described previously.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, MCL1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis to quantify the relative protein expression levels, normalizing to the loading control.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. ch.promega.com [ch.promega.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
In Vivo Dosing Strategies for Tambiciclib in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as GFH009 or SLS009) is a potent and highly selective, orally active inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key transcriptional regulator, and its inhibition leads to the downregulation of anti-apoptotic proteins such as MCL1 and oncogenes like MYC.[1] This mechanism induces apoptosis in cancer cells, making this compound a promising therapeutic agent for various hematologic malignancies, including acute myeloid leukemia (AML).[1] These application notes provide a comprehensive guide to in vivo dosing strategies for this compound in mouse models, summarizing key quantitative data and detailing experimental protocols to aid in the design and execution of preclinical studies.
Mechanism of Action of this compound
This compound exerts its anti-tumor effects by selectively inhibiting CDK9. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding for survival proteins like MCL1 and MYC. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a rapid decrease in the levels of these short-lived oncoproteins. The depletion of MCL1 and MYC in cancer cells triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound (GFH009) from preclinical studies in mice.
Table 1: In Vivo Efficacy of Intravenously Administered this compound in MV-4-11 Xenograft Mouse Model
| Dosage (mg/kg) | Administration Route | Dosing Frequency | Tumor Growth Inhibition | Survival Benefit | Mouse Strain | Reference |
| 2.5 | Intravenous (IV) | Once or Twice Weekly | Dose-dependent inhibition | Not specified | BALB/c nude | [2] |
| 5.0 | Intravenous (IV) | Once or Twice Weekly | Dose-dependent inhibition | Not specified | BALB/c nude | [2] |
| 10.0 | Intravenous (IV) | Twice Weekly | Significant tumor growth inhibition | Significantly prolonged survival | BALB/c nude & NOD-SCID | [2] |
| 15.0 | Intravenous (IV) | Single Dose (for PD) | Not applicable (PD study) | Not applicable (PD study) | BALB/c nude | [2] |
Note: In the referenced study, twice-weekly dosing showed greater tumor growth inhibition compared to once-weekly dosing at all tested concentrations.[2]
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in a Subcutaneous AML Xenograft Model
This protocol is based on the methodology described in the study by Lipsky et al., 2023.[2]
Objective: To evaluate the anti-tumor efficacy of intravenously administered this compound in a subcutaneous MV-4-11 human acute myeloid leukemia xenograft mouse model.
Materials:
-
This compound (GFH009 maleate (B1232345) salt)
-
Vehicle: 50 mM Phosphate-Buffered Saline (PBS), sterile
-
MV-4-11 human AML cell line
-
Female BALB/c nude mice (6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional, for cell implantation)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Culture and Implantation:
-
Culture MV-4-11 cells in appropriate medium until they reach the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at a concentration of 2.5 x 107 cells/mL.
-
Subcutaneously inject 0.2 mL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length × Width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups (n ≥ 8 per group). Record the initial tumor volume and body weight for each mouse.
-
-
Drug Formulation and Administration:
-
Prepare the this compound formulation fresh on each dosing day.
-
Dissolve this compound maleate in sterile 50 mM PBS to the desired final concentration (e.g., 0.25, 0.5, or 1.0 mg/mL for doses of 2.5, 5.0, and 10.0 mg/kg, respectively, assuming a 10 mL/kg injection volume).
-
Administer the prepared this compound solution or vehicle (50 mM PBS) via tail vein injection according to the predetermined dosing schedule (e.g., twice weekly on consecutive days, followed by a 5-day observation period).
-
-
Monitoring and Efficacy Evaluation:
-
Monitor tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity.
-
At the end of the study (e.g., after 28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further pharmacodynamic analysis (e.g., Western blot for p-Rpb1, MCL-1, and MYC).[2]
-
Protocol 2: General Protocol for Oral Administration of this compound (Oral Gavage)
Note: While this compound is reported to be orally active, a specific published preclinical protocol for its oral administration in mice was not identified. The following is a general protocol that can be adapted for this compound based on standard practices for oral gavage of small molecule inhibitors.
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
This compound
-
Vehicle: To be determined based on solubility and stability testing. Common vehicles for oral gavage include:
-
0.5% (w/v) Methylcellulose in sterile water
-
5% (v/v) DMSO in sterile water
-
10% (v/v) Solutol HS 15 in sterile water
-
-
Animal model with established tumors (as described in Protocol 1)
-
Sterile, flexible oral gavage needles (e.g., 20-22 gauge with a ball tip)
-
Syringes
-
Animal balance
Procedure:
-
Drug Formulation:
-
Determine the appropriate vehicle for this compound. This may require solubility testing.
-
Prepare the dosing formulation by suspending or dissolving a weighed amount of this compound in the chosen vehicle to achieve the desired final concentration. Ensure the formulation is homogenous by vortexing or sonicating if necessary.
-
It is recommended to prepare the formulation fresh daily.
-
-
Administration:
-
Weigh each mouse before dosing to calculate the exact volume to be administered (typically 5-10 mL/kg).
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the calculated volume of the this compound formulation or vehicle control.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Monitoring and Efficacy Evaluation:
-
Follow the monitoring and evaluation steps as outlined in Protocol 1 (steps 4.1-4.4).
-
Experimental Workflow and Signaling Pathway Visualization
References
- 1. Targeting CDK9: The Therapeutic Potential of GFH009 in Hematologic Malignancies [synapse.patsnap.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Tambiciclib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly GFH009) is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (p-TEFb) complex, which plays a critical role in the regulation of gene transcription. By inhibiting CDK9, this compound effectively downregulates the expression of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the oncoprotein MYC.[1] This disruption of pro-survival signaling pathways ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells. These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of CDK9, which in turn prevents the phosphorylation of the C-terminal domain of RNA Polymerase II. This leads to a downstream cascade of events culminating in apoptosis. The key steps in this signaling pathway are outlined below.
Caption: Signaling pathway of this compound-induced apoptosis.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment analyzing the dose-dependent effects of this compound on apoptosis in an Acute Myeloid Leukemia (AML) cell line (e.g., MV4-11) after 24 hours of treatment. Data was acquired using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
| This compound Concentration (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 60.3 ± 4.2 | 25.1 ± 2.5 | 14.6 ± 1.8 |
| 100 | 35.8 ± 5.1 | 40.7 ± 3.9 | 23.5 ± 2.2 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the treatment of a cancer cell line with this compound to induce apoptosis prior to flow cytometry analysis.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, OCI-AML3, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cancer cells in a 6-well plate at a density of 0.5 x 10^6 cells/mL in 2 mL of complete culture medium per well.
-
Incubate the cells for 24 hours to allow for adherence and recovery.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 10 nM, 50 nM, 100 nM). Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the wells and add 2 mL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol details the staining of this compound-treated cells with Annexin V and PI for subsequent analysis by flow cytometry.[2][3]
Materials:
-
This compound-treated and vehicle-treated cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For suspension cells, gently collect the cells from each well into a separate flow cytometry tube.
-
For adherent cells, aspirate the culture medium (which may contain apoptotic floating cells) and transfer to a flow cytometry tube. Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
-
Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately after staining.
-
Set up appropriate voltage and compensation settings using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Viable cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Experimental Workflow
The following diagram illustrates the overall workflow for the flow cytometry analysis of apoptosis induced by this compound.
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols: CRISPR Screen to Identify Tambiciclib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tambiciclib (GFH009) is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.[1][2][3] By inhibiting CDK9, this compound leads to the downregulation of anti-apoptotic proteins like MCL1 and oncogenes such as MYC, ultimately inducing apoptosis in cancer cells.[2] Despite its promise, the development of drug resistance remains a significant challenge in cancer therapy. This document provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to this compound. Understanding these resistance mechanisms is crucial for developing combination therapies and identifying patient populations who may benefit most from this treatment.
Introduction to CRISPR-Based Resistance Screens
CRISPR-Cas9 technology has revolutionized functional genomics, enabling researchers to systematically probe the genetic underpinnings of various biological processes, including drug resistance.[4][5] A pooled CRISPR screen involves introducing a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of cancer cells.[4][6] This population is then treated with the drug of interest, in this case, this compound. Cells that acquire resistance due to the knockout of a particular gene will survive and proliferate, becoming enriched in the population.[7] By sequencing the sgRNAs present in the surviving cell population and comparing their abundance to an untreated control group, genes that contribute to drug resistance upon their loss can be identified.[4][8]
Data Presentation: Hypothetical Results of a this compound Resistance Screen
While a specific CRISPR screen for this compound resistance has not yet been published, the following table represents the anticipated structure of the quantitative data from such a screen. The genes listed are hypothetical candidates based on known resistance mechanisms to other CDK inhibitors and cancer drugs.
Table 1: Top Gene Hits from a Hypothetical Genome-Wide CRISPR Screen for this compound Resistance
| Gene Symbol | Description | Log2 Fold Change (Enrichment) | p-value | False Discovery Rate (FDR) |
| TP53 | Tumor Protein P53 | 5.8 | 1.2e-8 | 3.5e-7 |
| RB1 | RB Transcriptional Corepressor 1 | 5.2 | 3.5e-8 | 8.1e-7 |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 4.9 | 1.1e-7 | 2.0e-6 |
| PTEN | Phosphatase and Tensin Homolog | 4.5 | 5.4e-7 | 8.9e-6 |
| NF1 | Neurofibromin 1 | 4.2 | 8.2e-7 | 1.2e-5 |
| KEAP1 | Kelch Like ECH Associated Protein 1 | 3.9 | 1.5e-6 | 2.1e-5 |
| AXL | AXL Receptor Tyrosine Kinase | 3.7 | 3.3e-6 | 4.1e-5 |
| SLFN11 | Schlafen Family Member 11 | -2.5 | 9.8e-6 | 1.5e-4 |
-
Log2 Fold Change: Represents the enrichment of sgRNAs targeting a specific gene in the this compound-treated population compared to the control. A high positive value indicates that knockout of the gene confers resistance.
-
p-value: The statistical significance of the enrichment.
-
False Discovery Rate (FDR): The p-value adjusted for multiple comparisons across the entire genome.
Signaling Pathways
This compound's Mechanism of Action
This compound selectively inhibits CDK9, which is a component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, leading to productive transcription elongation. Inhibition of CDK9 by this compound results in decreased transcription of short-lived mRNAs, including those encoding for key survival proteins like MCL1 and oncogenes like MYC. The downregulation of these proteins induces apoptosis in cancer cells.
Caption: Mechanism of action of this compound.
Potential Resistance Pathways Identified by CRISPR Screen
A CRISPR screen might reveal that loss of certain tumor suppressor genes allows cancer cells to bypass the effects of this compound. For instance, knockout of genes in the p53 or RB pathways could uncouple the cell cycle from the transcriptional checkpoints regulated by CDK9. Similarly, activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, through the loss of negative regulators like PTEN, could compensate for the downregulation of MCL1.[9]
Caption: Potential bypass resistance pathways.
Experimental Protocols
This section provides a detailed, step-by-step protocol for conducting a genome-wide pooled CRISPR-Cas9 knockout screen to identify this compound resistance genes.
Cell Line Preparation and Cas9 Expression
Objective: To generate a cancer cell line that stably expresses the Cas9 nuclease.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, a cell line known to be sensitive to this compound)
-
Lentiviral vector expressing Cas9 and a selection marker (e.g., lentiCas9-Blast)
-
HEK293T cells for lentivirus production
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Polybrene
-
Blasticidin
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiCas9-Blast plasmid and the packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the Cas9-expressing lentivirus at a low multiplicity of infection (MOI) of 0.3-0.5. Add polybrene to enhance transduction efficiency.
-
Selection: After 24-48 hours, replace the medium with fresh medium containing blasticidin to select for cells that have been successfully transduced.
-
Expansion and Validation: Expand the blasticidin-resistant cell population. Validate Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or cleavage assay with a control sgRNA).
CRISPR Library Transduction
Objective: To introduce the pooled sgRNA library into the Cas9-expressing cell line.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled human genome-wide sgRNA library (e.g., GeCKO v2.0, Brunello)
-
Large-format tissue culture flasks
Procedure:
-
Lentivirus Production: Produce lentivirus for the sgRNA library in HEK293T cells as described in Protocol 1.
-
Titer Determination: Determine the viral titer to calculate the appropriate volume of virus needed for the screen.
-
Library Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low MOI (<0.3) to ensure that most cells receive only one sgRNA. The number of cells transduced should be sufficient to maintain a representation of at least 500 cells per sgRNA in the library.
-
Antibiotic Selection: After 24-48 hours, select for transduced cells using puromycin until non-transduced control cells are completely killed (typically 2-3 days).
This compound Drug Selection
Objective: To select for cells with sgRNA-mediated knockouts that confer resistance to this compound.
Materials:
-
Transduced cell pool from Protocol 2
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Baseline Sample (T0): Harvest a portion of the transduced cell population before drug treatment. This will serve as the baseline for sgRNA representation.
-
Cell Plating: Split the remaining cells into two groups: a control group (treated with DMSO) and a treatment group (treated with this compound). The seeding density should be maintained to ensure adequate library representation throughout the experiment.
-
Drug Treatment: Treat the cells with a concentration of this compound that is sufficient to kill the majority of the wild-type cells over the course of the experiment (e.g., IC80 concentration determined from a dose-response curve).
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as necessary. Maintain the drug selection in the treated group.
-
Harvesting: At the end of the selection period, harvest the final cell populations from both the control and treated arms.
Next-Generation Sequencing (NGS) and Data Analysis
Objective: To identify sgRNAs that are enriched in the this compound-treated population.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA cassette
-
High-fidelity DNA polymerase
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the T0, control, and treated cell pellets.
-
sgRNA Amplification: Use PCR to amplify the sgRNA-containing region from the genomic DNA.
-
NGS Library Preparation: Prepare the PCR products for next-generation sequencing.
-
Sequencing: Sequence the sgRNA libraries.
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Use bioinformatics tools like MAGeCK to compare the sgRNA abundance in the this compound-treated sample to the control sample.
-
Identify genes for which multiple sgRNAs are significantly enriched in the treated population. These are the candidate resistance genes.
-
Experimental Workflow Diagram
Caption: Workflow of a pooled CRISPR-Cas9 screen.
Conclusion
The protocol outlined in this document provides a robust framework for identifying genes that mediate resistance to the CDK9 inhibitor this compound. By leveraging the power of genome-wide CRISPR-Cas9 screens, researchers can uncover novel resistance mechanisms, identify potential biomarkers for patient stratification, and devise rational combination therapies to overcome drug resistance, ultimately improving the clinical efficacy of this compound. The validation of candidate genes from the screen through individual knockouts and further mechanistic studies will be a critical next step in translating these findings into clinical practice.
References
- 1. This compound - GenFleet Therapeutics/Sellas Life Sciences - AdisInsight [adisinsight.springer.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 7. CRISPR screening and cell line IC50 data reveal novel key genes for trametinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tambiciclib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tambiciclib (formerly known as GFH009 or SLS009) is an orally bioavailable, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). Dysregulation of CDK9 activity is implicated in the pathogenesis of various cancers, particularly those dependent on the expression of short-lived anti-apoptotic proteins and oncoproteins such as MCL-1 and MYC.
Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have become a cornerstone of preclinical oncology research. These models are known to better recapitulate the heterogeneity, molecular diversity, and tumor microenvironment of the original patient's tumor compared to traditional cell line-derived xenografts. This high fidelity makes PDX models an invaluable tool for evaluating the efficacy of targeted therapies like this compound and for the identification of predictive biomarkers of response.
These application notes provide a comprehensive overview and detailed protocols for the utilization of PDX models in the preclinical evaluation of this compound, from efficacy studies to pharmacodynamic and biomarker analysis.
Mechanism of Action of this compound
This compound selectively inhibits CDK9, leading to a reduction in the phosphorylation of RNA Polymerase II at serine 2 (p-RNAPII Ser2). This inhibition of transcriptional elongation preferentially affects the expression of genes with short half-lives, including critical survival factors for cancer cells. The downstream effects of this compound include the downregulation of the anti-apoptotic protein MCL-1 and the oncoprotein MYC, ultimately leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Presentation: this compound Efficacy in a Xenograft Model
While specific data on this compound in a wide range of patient-derived xenograft models is limited in the public domain, the following table summarizes the in vivo efficacy of this compound (GFH009) in a cell line-derived xenograft (CDX) model of acute myeloid leukemia (AML), which serves as a relevant preclinical model.
Table 1: Tumor Growth Inhibition of this compound in an AML Xenograft Model
| Xenograft Model | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) vs. Vehicle | Survival Benefit | Reference |
| MV-4-11 (AML) | 10 mg/kg, twice weekly | Intravenous (i.v.) | Dose-dependent, with 10 mg/kg resulting in consistent tumor volume reduction. | Significantly prolonged event-free survival. | [2] |
Experimental Protocols
Establishment of Patient-Derived Xenografts (PDX)
This protocol outlines the general procedure for establishing PDX models from fresh patient tumor tissue.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Transport medium (e.g., DMEM/F12 with antibiotics) on ice
-
Immunodeficient mice (e.g., NOD-scid IL2Rgammanull [NSG] or similar)
-
Sterile surgical instruments
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Analgesics for post-operative care
-
Sterile PBS
Protocol:
-
Tissue Acquisition and Transport: Obtain fresh tumor tissue from consenting patients under sterile conditions. Place the tissue in a sterile container with transport medium on ice and transport it to the laboratory immediately.
-
Tumor Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold sterile PBS to remove any blood or necrotic tissue. Using sterile scalpels, mince the tumor into small fragments of approximately 2-3 mm³.
-
Mouse Preparation: Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols. Shave and sterilize the implantation site (typically the flank).
-
Surgical Implantation: Make a small incision (approximately 5 mm) in the skin. Using sterile forceps, create a subcutaneous pocket. Carefully insert one to two tumor fragments into the pocket.
-
Wound Closure and Post-operative Care: Close the incision with surgical clips or sutures. Administer analgesics as per IACUC guidelines and monitor the mice for recovery from anesthesia and any signs of distress.
-
Tumor Growth Monitoring: Palpate the implantation site weekly to monitor for tumor engraftment and growth. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
This compound Efficacy Study in Established PDX Models
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in mice bearing established PDX tumors.
Materials:
-
A cohort of mice with established PDX tumors (tumor volume ~100-200 mm³)
-
This compound (GFH009)
-
Vehicle solution (e.g., as recommended by the supplier or developed in-house)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Protocol:
-
Cohort Selection and Randomization: Once PDX tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
This compound Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations for dosing. The preparation method should be optimized based on the drug's solubility and stability.
-
Treatment Administration: Administer this compound to the treatment groups via the predetermined route (e.g., oral gavage) and schedule. The control group should receive the vehicle only. A common dosing schedule for preclinical studies could be daily or twice-weekly administration.
-
Tumor Growth and Health Monitoring:
-
Measure tumor dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2 .
-
Monitor the body weight of the mice at each tumor measurement to assess for potential drug toxicity.
-
Observe the mice for any clinical signs of distress or adverse effects.
-
-
Study Endpoint and Data Analysis:
-
The study can be terminated after a fixed duration or when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice and excise the tumors. Tumor weight can also be recorded as a secondary endpoint.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Analyze the data for statistical significance.
-
Figure 2: Experimental workflow for a this compound efficacy study in PDX models.
Pharmacodynamic (PD) and Biomarker Analysis
This protocol outlines methods to assess the in vivo target engagement and downstream effects of this compound in PDX tumors.
Materials:
-
Tumor samples from this compound- and vehicle-treated mice
-
Reagents for protein extraction and Western blotting
-
Antibodies against p-RNAPII (Ser2), total RNAPII, CDK9, MCL-1, MYC, and cleaved caspase-3
-
Reagents for immunohistochemistry (IHC)
-
Reagents for RNA extraction and qRT-PCR
Protocol:
-
Sample Collection: At the end of the efficacy study, or at specific time points after the final dose, collect tumor tissues from a subset of mice from each group.
-
Western Blot Analysis:
-
Prepare protein lysates from the tumor samples.
-
Perform Western blotting to analyze the expression levels of p-RNAPII (Ser2), total RNAPII, MCL-1, and MYC to confirm target engagement and downstream pathway modulation.
-
Analyze levels of cleaved caspase-3 to assess the induction of apoptosis.
-
-
Immunohistochemistry (IHC):
-
Fix tumor tissues in formalin and embed in paraffin.
-
Perform IHC staining for Ki-67 to assess cell proliferation.
-
IHC can also be used to visualize the expression and localization of the aforementioned PD markers within the tumor tissue.
-
-
qRT-PCR Analysis:
-
Extract RNA from tumor samples.
-
Perform qRT-PCR to measure the mRNA levels of MCL1 and MYC to determine if this compound affects their transcription.
-
Conclusion
Patient-derived xenograft models represent a powerful and clinically relevant platform for the preclinical evaluation of targeted therapies like this compound. By closely mimicking the characteristics of human tumors, PDX models can provide valuable insights into drug efficacy, mechanisms of action, and predictive biomarkers. The protocols and data presented in these application notes are intended to guide researchers in the effective use of PDX models to advance the development of this compound and other novel cancer therapeutics.
References
Troubleshooting & Optimization
Troubleshooting Tambiciclib solubility and stability in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tambiciclib, a highly selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also contains a cyclin partner (most commonly Cyclin T1).[1][2][3] P-TEFb plays a crucial role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3][4][5] This phosphorylation event allows the transition from abortive to productive transcriptional elongation, leading to the synthesis of full-length messenger RNAs (mRNAs).[3][5][6][7] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a decrease in the transcription of short-lived proteins, including the anti-apoptotic protein MCL-1 and the oncoprotein MYC.[2][8][9] This ultimately induces apoptosis in cancer cells.
Q2: What is the recommended solvent and storage condition for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). For long-term storage, a stock solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[10][11]
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
Precipitation of compounds in DMSO upon storage, especially after temperature changes, can occur. First, ensure the vial is tightly sealed to prevent moisture absorption, as water can decrease the solubility of some compounds in DMSO.[10][12] Try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating for a few minutes.[13] If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
Q4: I observed precipitation when diluting my this compound DMSO stock solution with an aqueous buffer for my experiment. Why does this happen and how can I prevent it?
This is a common phenomenon known as "crashing out" and occurs because this compound is likely less soluble in aqueous solutions compared to DMSO. When the highly concentrated DMSO stock is rapidly diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to precipitate.
To prevent this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to your DMSO stock in smaller increments, mixing thoroughly between each addition.
-
Reverse Dilution: Add the DMSO stock dropwise to the full volume of the aqueous buffer while gently vortexing. This helps to disperse the DMSO solution more evenly.
-
Maintain a Low Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity. Ensure your dilution scheme adheres to this.
-
Gentle Warming: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes help maintain solubility. However, be cautious about the temperature stability of this compound.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in DMSO.
| Problem | Possible Cause | Troubleshooting Steps |
| This compound powder will not dissolve in DMSO. | 1. Insufficient solvent volume. 2. Low-quality or wet DMSO. 3. Room temperature is too low. | 1. Ensure you are using the correct volume of DMSO to achieve the desired concentration. 2. Use fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of some compounds.[10][12] 3. Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. |
| Precipitation observed in DMSO stock during storage. | 1. Fluctuation in storage temperature. 2. Moisture absorption. 3. Compound instability at the storage temperature. | 1. Store at a constant temperature of -20°C or -80°C. 2. Ensure the vial is tightly sealed. Use parafilm for extra protection. 3. Aliquot the stock solution to minimize freeze-thaw cycles.[10][11] If precipitation persists, consider preparing fresh stock solutions more frequently. |
| Inconsistent experimental results. | 1. Inaccurate concentration due to incomplete dissolution or precipitation. 2. Degradation of this compound. 3. Variability in final DMSO concentration. | 1. Visually inspect your stock and working solutions for any precipitate before each use. If present, follow the steps to redissolve. 2. Protect the stock solution from light. Prepare fresh working solutions for each experiment. Long-term storage at room temperature is not recommended as it can lead to compound degradation.[14][15] 3. Ensure the final DMSO concentration is consistent across all experimental and control groups. |
| Cell toxicity observed in control group (vehicle only). | 1. Final DMSO concentration is too high. | 1. The final DMSO concentration in cell culture media should typically not exceed 0.5%. Perform a DMSO toxicity test on your specific cell line to determine its tolerance. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.
-
Procedure: a. Equilibrate the this compound powder and anhydrous DMSO to room temperature. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution thoroughly for 2-3 minutes. e. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied. f. Once fully dissolved, aliquot the stock solution into single-use, tightly sealed vials. g. Store the aliquots at -20°C or -80°C, protected from light.
Protocol for Kinetic Solubility Assessment in Aqueous Buffer
This protocol can be used to estimate the solubility of this compound in your experimental buffer.
-
Materials: this compound-DMSO stock solution, experimental aqueous buffer (e.g., PBS), 96-well microplate, plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance.
-
Procedure: a. Prepare a serial dilution of the this compound-DMSO stock solution in DMSO. b. In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each concentration from the serial dilution to individual wells. Include a DMSO-only control. c. Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired concentrations. d. Mix the plate on a plate shaker for 2 hours at room temperature. e. Measure the turbidity of each well using a nephelometer. An increase in turbidity indicates precipitation. f. The highest concentration that does not show a significant increase in turbidity compared to the control is an estimate of the kinetic solubility.
Signaling Pathway and Experimental Workflow Diagrams
Caption: CDK9 signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound precipitation in DMSO.
References
- 1. P-TEFb: The master regulator of transcription elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Yin and Yang of P-TEFb Regulation: Implications for Human Immunodeficiency Virus Gene Expression and Global Control of Cell Growth and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of P-TEFb Elongation Complex Activity by CDK9 Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P-TEFb - Wikipedia [en.wikipedia.org]
- 7. CDK9 keeps RNA polymerase II on track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ziath.com [ziath.com]
- 13. Cyclin-dependent kinase 9 - Wikipedia [en.wikipedia.org]
- 14. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Identifying and mitigating Tambiciclib off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tambiciclib (also known as GFH009), a potent and highly selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is the inhibition of CDK9 kinase activity. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position.[1][2] This phosphorylation event is crucial for the transition from paused to productive transcriptional elongation. By inhibiting CDK9, this compound effectively blocks this process, leading to a reduction in the transcription of short-lived mRNAs.[1] This disproportionately affects the expression of anti-apoptotic proteins and oncoproteins with high turnover rates, such as MCL-1 and MYC, ultimately inducing apoptosis in cancer cells.[1][3][4]
Q2: How selective is this compound?
A2: this compound has been demonstrated to be a highly selective CDK9 inhibitor. Published data indicates that it has an in vitro IC50 of approximately 1 nM against CDK9.[1] Furthermore, it exhibits over 200-fold selectivity against other CDKs and over 100-fold selectivity against DYRK1A/B.[1] It has also been reported to have excellent selectivity when screened against a panel of 468 kinases and their mutants.[1]
Q3: What are the expected on-target cellular effects of this compound treatment?
A3: The primary on-target effects of this compound stem from the inhibition of transcriptional elongation. Researchers should expect to observe:
-
A dose-dependent decrease in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-RNAPII Ser2).[1]
-
No significant change in the phosphorylation of RNAPII at Serine 5, which is mediated by other kinases like CDK7.[1]
-
Downregulation of short-lived proteins with high transcriptional demand, most notably MCL-1 and c-MYC.[1][3][4]
-
Induction of apoptosis, which can be measured by an increase in cleaved caspase-3 and cleaved PARP.[1]
Q4: Are there any known off-target effects or associated toxicities from clinical trials?
A4: Based on available clinical trial data for this compound in patients with relapsed/refractory acute myeloid leukemia (AML), the compound has been generally well-tolerated.[5][6][7][8] Reports from these trials have not highlighted any specific, recurring adverse events that would point to a significant off-target liability.[5][6][7][8] The addition of this compound to other therapeutic agents did not appear to increase toxicities.[7][8][9] However, the absence of overt toxicity in a clinical setting does not preclude the possibility of off-target effects that could confound in vitro or in vivo research results. It is crucial for researchers to independently verify the specificity of their findings.
Troubleshooting Guide
Problem 1: I am observing a cellular phenotype that is inconsistent with known CDK9 inhibition (e.g., unexpected morphological changes, activation of a signaling pathway).
-
Possible Cause: This could be due to an off-target effect of this compound. While highly selective, at certain concentrations, it may inhibit other kinases or proteins.
-
Troubleshooting Steps:
-
Confirm On-Target Engagement: First, verify that you are observing the expected on-target effects of CDK9 inhibition in your experimental system. Use Western blotting to check for a dose-dependent decrease in p-RNAPII (Ser2) and downstream targets like MCL-1 and c-MYC.
-
Perform a Dose-Response Analysis: Determine the minimal concentration of this compound required to achieve the on-target effect. Use this concentration for your experiments to minimize the risk of off-target activities that may occur at higher concentrations.
-
Use a Structurally Unrelated CDK9 Inhibitor: As a crucial control, treat your cells with a different, well-characterized, and selective CDK9 inhibitor. If the unexpected phenotype is not replicated with the control inhibitor, it is more likely to be an off-target effect of this compound.
-
Genetic Knockdown/Knockout Control: The gold standard for validating an inhibitor's specificity is to compare the observed phenotype with that of a genetic knockdown (siRNA, shRNA) or knockout (CRISPR/Cas9) of CDK9. If the phenotypes do not align, an off-target effect is highly probable.
-
Problem 2: My experimental results with this compound are inconsistent across different cell lines.
-
Possible Cause: The expression levels and importance of potential off-target kinases can vary significantly between different cell types. A secondary target of this compound might be highly expressed or play a critical role in one cell line but not another.
-
Troubleshooting Steps:
-
Characterize Your Cell Lines: If you suspect an off-target effect, perform a baseline characterization of your cell lines. This could include RNA-seq or proteomic analysis to identify differences in the expression of potential off-target kinases.
-
Perform a Kinome Scan: To definitively identify potential off-targets, consider running a comprehensive kinase selectivity screen. This can be done through commercial services that test the inhibitor against a large panel of kinases.
-
Correlate Off-Target Activity with Phenotype: If the kinome scan reveals off-target activities, you can then investigate whether these off-targets are responsible for the inconsistent phenotypes. For example, you could use a more specific inhibitor for the identified off-target or use siRNA to knock down the off-target and see if the phenotype is recapitulated.
-
Data Presentation
Table 1: Selectivity Profile of this compound
| Target | IC50 (nM) | Selectivity vs. Other CDKs | Selectivity vs. DYRK1A/B |
| CDK9 | ~1 | >200-fold | >100-fold |
Data sourced from MedchemExpress.[1]
Table 2: Example Kinome Scan Data Interpretation
The following is a hypothetical example to illustrate how to interpret kinome scan data. Researchers should replace this with their own experimental results.
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Interpretation & Recommended Action |
| CDK9 (On-Target) | 99% | 1 | Expected on-target activity. |
| Kinase X | 85% | 150 | Moderate off-target activity. Consider if Kinase X is active in your experimental system. Use a more selective Kinase X inhibitor as a control if the observed phenotype is inconsistent with CDK9 inhibition. |
| Kinase Y | 55% | 800 | Low-to-moderate off-target activity. Likely not significant unless used at very high concentrations. |
| Kinase Z | 10% | >10,000 | Negligible off-target activity. |
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target this compound Activity
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Phospho-RNAPII (Ser2)
-
Total RNAPII
-
MCL-1
-
c-MYC
-
Cleaved Caspase-3
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. Look for a dose-dependent decrease in p-RNAPII (Ser2), MCL-1, and c-MYC, and an increase in cleaved caspase-3.
Protocol 2: General Workflow for Kinase Selectivity Profiling
-
Compound Submission: Submit a sample of this compound at a defined concentration to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology).
-
Assay Format: These services typically use in vitro binding assays (e.g., KINOMEscan) or enzymatic activity assays.
-
Data Analysis: The service will provide a report detailing the percent inhibition of each kinase in the panel at the tested concentration. For significant hits, they can perform follow-up IC50 determinations.
-
Interpretation:
-
Identify any kinases that are inhibited with a potency close to that of CDK9 (e.g., within 100-fold).
-
Cross-reference these potential off-targets with the expression data of your experimental system.
-
Prioritize off-targets that are functionally relevant to your observed phenotype for further validation.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. cancernetwork.com [cancernetwork.com]
- 6. onclive.com [onclive.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. onclive.com [onclive.com]
Overcoming resistance to Tambiciclib in cancer cells
Welcome to the technical support center for researchers investigating resistance to Tambiciclib (SLS009/GFH009). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of approximately 1 nM.[1] CDK9 is the kinase subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for releasing it from a paused state and allowing transcriptional elongation to proceed.[2] By inhibiting CDK9, this compound prevents this phosphorylation, leading to a global suppression of transcription. This effect is particularly detrimental to cancer cells that are "transcriptionally addicted," meaning they rely on the high-level expression of genes with short-lived mRNA and proteins. Key examples include the oncogene MYC and the anti-apoptotic protein MCL1.[1][2][3] Downregulation of these survival proteins ultimately induces apoptosis in malignant cells.[1]
Q2: What are the known mechanisms of acquired resistance to CDK9 inhibitors like this compound?
There are two primary categories of acquired resistance observed with CDK9 inhibitors:
-
On-Target Mutations: The most well-documented mechanism is a point mutation within the kinase domain of the CDK9 protein itself. Specifically, the L156F mutation (a substitution of Leucine to Phenylalanine at position 156) has been identified.[4][5] This mutation confers resistance by creating steric hindrance, which physically obstructs the binding of the inhibitor to the kinase.[2][4]
-
Bypass Signaling Pathways: Cancer cells can evade CDK9 inhibition by activating parallel survival pathways. This can involve:
-
Stabilization of MCL-1: Activation of pathways like MAPK/ERK can stabilize the MCL-1 protein, counteracting its transcriptional suppression.[2]
-
Compensatory Transcription: Upregulation of bromodomain proteins like BRD4 can help maintain MYC expression.[2]
-
Epigenetic Reprogramming: Following initial transcriptional repression, cancer cells can undergo epigenetic remodeling and reprogram their super-enhancer landscape to restore the expression of key oncogenes.[6]
-
Q3: How can I determine if my cancer cell line has developed resistance to this compound?
The first step is to quantify the change in drug sensitivity. This is typically done by comparing the half-maximal inhibitory concentration (IC50) in your potentially resistant cell line to the original, parental cell line. A significant increase (typically 10- to 100-fold) in the IC50 value indicates acquired resistance.[2]
To investigate the mechanism, you can:
-
Perform Western Blotting: Check for the downstream effects of this compound. Resistant cells may fail to show a decrease in phosphorylated RNA Pol II (Ser2), MCL-1, or MYC protein levels upon treatment.[1][2]
-
Sequence the CDK9 Gene: Perform Sanger or next-generation sequencing of the CDK9 coding region to check for mutations, particularly the L156F mutation.[4][5]
-
Analyze Bypass Pathways: Use techniques like RNA-sequencing or phospho-proteomics to identify upregulated signaling pathways (e.g., PI3K/AKT, MAPK/ERK) in resistant cells compared to parental cells.[2][6]
Q4: What are potential therapeutic strategies to overcome this compound resistance?
Overcoming resistance often involves combination therapies that target the escape mechanisms.[7][8]
-
Targeting BCL-2 Family Proteins: Combining this compound with a BCL-2 inhibitor like venetoclax (B612062) has shown significant promise, particularly in Acute Myeloid Leukemia (AML).[3][9] this compound suppresses MCL-1, a key resistance factor for venetoclax, leading to a potent synergistic effect.[3] Clinical trials combining this compound with venetoclax and azacitidine have demonstrated robust anti-tumor activity in relapsed/refractory AML.[10][11]
-
Inhibiting Parallel Kinase Pathways: Based on the specific bypass pathways activated, inhibitors of PI3K or PIM kinase can be combined with this compound to resensitize cells.[6]
-
Developing Mutant-Active Inhibitors: A second-generation compound, IHMT-CDK9-36, has been developed to effectively inhibit both the wild-type and the resistance-conferring L156F mutant of CDK9, representing a strategy to overcome on-target resistance.[4]
Troubleshooting Guides
Problem 1: My cell line is showing a gradual decrease in sensitivity to this compound in long-term culture.
-
Possible Cause: You may be inadvertently selecting for a resistant population of cells.
-
Troubleshooting Steps:
-
Confirm IC50 Shift: Perform a dose-response curve using a cell viability assay (see Protocol 1) on your current cells and compare it to a freshly thawed, low-passage vial of the parental cell line.
-
Isolate Clones: If resistance is confirmed, use single-cell cloning to isolate and expand individual clones. This will allow you to study a homogenous resistant population.
-
Investigate Mechanism: Use the resistant clones to investigate the underlying mechanism (see FAQ Q3). Check for the CDK9 L156F mutation and assess for bypass pathway activation.
-
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for decreased drug sensitivity.
-
Problem 2: I am not observing the expected decrease in MCL-1 or MYC protein levels after this compound treatment.
-
Possible Cause 1: The drug concentration or treatment time is suboptimal.
-
Troubleshooting Steps:
-
Titrate Dose and Time: Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 10 nM to 1 µM) experiment.[2] Analyze downstream targets by Western blot at each point to find the optimal conditions for your cell line.
-
Verify Target Engagement: Check for inhibition of the direct target of CDK9, which is the phosphorylation of RNA Pol II at Serine 2 (p-RNA Pol II Ser2).[1] If p-RNA Pol II Ser2 is not decreasing, it suggests a problem with the drug's activity or cell permeability.
-
-
Possible Cause 2: The cells have an intrinsic or acquired resistance mechanism that maintains MCL-1/MYC levels.
-
Troubleshooting Steps:
-
Check for Resistance Markers: Sequence the CDK9 gene for the L156F mutation.
-
Investigate Bypass Pathways: Use inhibitors for common bypass pathways (e.g., MEK inhibitors for the MAPK/ERK pathway, BRD4 inhibitors) in combination with this compound to see if you can restore the downregulation of MCL-1 or MYC.[2]
-
Data Presentation Tables
Table 1: Representative Anti-Proliferative Activity of CDK9 Inhibitors in Sensitive vs. Resistant AML Cell Lines.
| Cell Line | CDK9 Genotype | Inhibitor | IC50 (nM) | Fold Change in Resistance | Reference |
| MOLM-13 | Wild-Type | This compound | 23 | - | [3] |
| MOLM-13 (TP53 KO) | Wild-Type | This compound | 46 | 2.0x | [3] |
| NOMO-1 | Wild-Type | This compound | 43 | - | [3] |
| THP-1 | Wild-Type | This compound | 42 | - | [3] |
| MOLM13-BR | L156F Mutant | BAY1251152 | >10,000 | >100x | [4][5] |
Table 2: Clinical Trial Response Rates for this compound Combinations in Relapsed/Refractory (R/R) AML.
| Patient Cohort | Treatment | Overall Response Rate (ORR) | Reference |
| All Evaluable R/R AML Patients | This compound (30mg BIW) + Aza/Ven | 40% | [10][11] |
| R/R AML with Myelodysplasia-Related Changes (AML-MR) | This compound (30mg BIW) + Aza/Ven | 44% | [11] |
| R/R AML-MR with M4/M5 Subtype | This compound (30mg BIW) + Aza/Ven | 50% | [11] |
| R/R AML with ASXL1 Mutations | This compound (30mg BIW) + Aza/Ven | 50% | [11] |
| R/R AML with TP53 Mutations | This compound + Aza/Ven | 57% | [9] |
Experimental Protocols
Protocol 1: Generating a this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating drug concentrations.[2]
-
Determine Initial IC50: Establish the IC50 of this compound in your parental cancer cell line using a standard 72-hour cell viability assay (e.g., CellTiter-Glo).
-
Initial Culture: Begin culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Initially, a large amount of cell death is expected. Monitor the culture closely. When the surviving cells begin to proliferate steadily, passage them and maintain them in the same drug concentration until the growth rate is consistent.
-
Dose Escalation: Once the cells are stably growing at the IC50 concentration, double the concentration of this compound in the culture medium.
-
Repeat Escalation: Repeat Step 4 incrementally over a period of 3-6 months. The goal is to culture a population of cells that can proliferate in a concentration of this compound that is 10- to 100-fold higher than the original IC50.
-
Isolate and Expand: Once a resistant population is established, you may proceed with experiments or use single-cell cloning to isolate and expand clonal resistant lines.
-
Cryopreserve: Cryopreserve stocks of the resistant cells and the parental line from the same passage number to ensure a proper control for future experiments.
Protocol 2: Western Blot for this compound Pharmacodynamic Markers
This protocol is for assessing the pharmacological effect of this compound on its direct and indirect targets.[1][2]
-
Cell Treatment: Seed parental and resistant cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 10 nM, 100 nM, 1 µM) for 6-24 hours.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-RNA Pol II (Ser2)
-
Total RNA Pol II
-
MCL-1
-
MYC
-
Cleaved Caspase-3
-
Actin or GAPDH (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band intensity relative to the loading control.
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcsciences.com [lcsciences.com]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SELLAS Life Sciences Presents Positive Phase 2 Data of SLS009 in Combination with AZA/VEN in Relapsed/Refractory AML-MR at ASH 2025, Sellas Life Sciences [ir.sellaslifesciences.com]
- 10. onclive.com [onclive.com]
- 11. cancernetwork.com [cancernetwork.com]
Tambiciclib dose-response curve analysis issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for dose-response curve analysis of Tambiciclib (SLS009/GFH009), a potent and highly selective CDK9 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II (Pol II), which is essential for the transcription of various genes, including those encoding for critical cell survival proteins.[1][2][3] This leads to the downregulation of anti-apoptotic proteins like MCL1 and oncogenes such as MYC, ultimately inducing programmed cell death (apoptosis) in cancer cells.[2]
Q2: What is a typical IC50 range for this compound in cancer cell lines?
The half-maximal inhibitory concentration (IC50) for this compound is typically in the low nanomolar range in sensitive cell lines, particularly in hematologic malignancies like Acute Myeloid Leukemia (AML). However, the exact IC50 can vary based on the cell line, assay conditions, and exposure time.
| Cell Line | Cancer Type | Reported IC50 (8-hour exposure) |
| NOMO-1 | AML (TP53 & ASXL1 mutated) | 43 nM[4] |
| THP-1 | AML (TP53 mutated, ASXL1 wildtype) | 42 nM[4] |
| MOLM-13 | AML (TP53 wildtype) | 23 nM[4] |
| MOLM-13 | AML (TP53 knockout) | 46 nM[4] |
Q3: My dose-response curve is not sigmoidal (e.g., it's flat, U-shaped, or overly steep). What are the potential causes?
A non-sigmoidal curve can arise from several factors:
-
Flat Curve (Weak or No Inhibition): This could be due to compound inactivity (degradation, incorrect concentration), cell line resistance to CDK9 inhibition, or insufficient incubation time for the transcriptional inhibition to manifest as cell death.[5]
-
U-Shaped Curve (Hormesis): At low doses, some compounds can paradoxically stimulate cell proliferation before inducing toxicity at higher doses. This is a complex biological response.
-
Steep Curve: A very steep curve, where a small change in concentration leads to a large drop in viability, can sometimes indicate compound aggregation at high concentrations or non-specific toxicity.[6] It can also occur if the enzyme concentration in the assay is high relative to the inhibitor's dissociation constant (Kd).[6]
Q4: How long should I incubate cells with this compound before running a viability assay?
Since this compound's mechanism involves inhibiting transcription, a sufficient incubation period is required for the downstream effects (depletion of key proteins like MCL1) to lead to apoptosis. A typical duration for many CDK inhibitors is 48 to 72 hours.[5] However, studies with this compound have shown cytotoxic effects with exposures as short as 8 hours.[4] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line and experimental goals.[5]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability Between Replicate Wells
Question: My replicate wells for the same concentration show significantly different viability readings, leading to large error bars. What can I do?
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension gently between pipetting into wells. Use an automated cell counter for accuracy. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper technique. When preparing serial dilutions, ensure thorough mixing at each step.[7] |
| Edge Effects | Evaporation and temperature gradients are more common in the outer wells of a microplate.[7] To minimize this, avoid using the outermost wells for experimental samples and fill them with sterile PBS or media instead. |
| Cell Contamination | Regularly check cell cultures for microbial contamination (bacteria, yeast, mycoplasma), which can significantly affect cell health and assay results.[3] |
Issue 2: Dose-Response Curve Does Not Reach a Bottom Plateau (Incomplete Curve)
Question: Even at the highest concentration of this compound, I'm not seeing 100% cell death. Why is my curve not bottoming out?
| Possible Cause | Recommended Solution |
| Insufficient Drug Concentration | The concentration range may be too low. Extend the serial dilution to include higher concentrations of this compound (e.g., into the micromolar range) to ensure you capture the full dynamic range of the response. |
| Compound Solubility Issues | At high concentrations, this compound may precipitate out of the culture medium. Visually inspect the wells with the highest concentrations for any signs of precipitation. Ensure the final DMSO concentration is non-toxic and consistent across all wells (typically ≤0.5%).[7] |
| Resistant Cell Subpopulation | The cell line may contain a subpopulation of cells that are inherently resistant to this compound. This can result in a plateau above 0% viability. |
| Short Incubation Time | The incubation time may be too short to induce maximal cell death. Consider extending the treatment duration as determined by a time-course experiment. |
Experimental Protocols
Protocol: Determining this compound IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines a standard procedure for generating a dose-response curve for this compound.
1. Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well, opaque-walled microplates (for luminescence assays)
-
This compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Calibrated multichannel pipettes
-
Luminometer plate reader
2. Procedure:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase and assess viability (e.g., via Trypan Blue exclusion).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well). This should be optimized for your cell line to ensure they are still in log-phase growth at the end of the incubation period.
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 18-24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).
-
Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest drug concentration.
-
Include "no-cell" control wells with medium only to measure background luminescence.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or control medium.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[2][5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[5]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[2]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2][5]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][5]
-
Measure the luminescence using a plate reader.
-
3. Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data: Set the average luminescence from the vehicle control wells as 100% viability. Calculate the percent viability for each this compound concentration relative to the vehicle control.
-
Plot the normalized response (% Viability) on the Y-axis against the log of the this compound concentration on the X-axis.
-
Use a non-linear regression model (e.g., four-parameter variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.[8]
Visualizations
References
- 1. CDK9 keeps RNA polymerase II on track - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification of a novel CDK9 inhibitor targeting the intramolecular hidden cavity of CDK9 induced by Tat binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
Improving the therapeutic window of Tambiciclib combinations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tambiciclib (also known as SLS009 or GFH009). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at improving the therapeutic window of this compound combinations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active, potent, and highly selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Its primary mechanism of action involves the inhibition of the CDK9/Cyclin T1 complex. This complex, also known as positive transcription elongation factor b (P-TEFb), is crucial for phosphorylating the C-terminal domain of RNA Polymerase II (RNAP II), a key step in transcriptional elongation. By inhibiting CDK9, this compound effectively blocks this phosphorylation, leading to a reduction in the transcription of short-lived anti-apoptotic proteins like MCL-1 and oncoproteins such as MYC.[1] This disruption of critical survival signals ultimately induces apoptosis in cancer cells.[1][2][3]
Q2: In which cancer types has this compound shown preclinical or clinical activity?
A2: this compound has demonstrated significant anti-tumor effects in a variety of hematological malignancies and solid tumors. Preclinical studies have shown its efficacy in acute myeloid leukemia (AML), lymphoma, and colorectal cancer cell lines.[2][4][5] Clinically, this compound is being investigated in combination with agents like venetoclax (B612062) and azacitidine for the treatment of relapsed/refractory AML.[6][7][8]
Q3: What are the known biomarkers for sensitivity to this compound?
A3: Emerging preclinical and clinical data suggest that mutations in the ASXL1 gene may be a key predictor of response to this compound.[9] High efficacy has been observed in ASXL1-mutated solid cancer cell lines, whereas cell lines without these mutations showed no significant response.[10] Additionally, given its mechanism of downregulating MCL-1, high baseline expression of MCL-1 could be a potential predictive biomarker for sensitivity to CDK9 inhibitors like this compound.[11][12][13]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or loss of this compound activity in cell-based assays.
-
Possible Cause A: Compound Instability. this compound, like many small molecules, can be susceptible to degradation if not stored or handled properly.
-
Solution: Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO.
-
-
Possible Cause B: Cell Line Variability. Different cancer cell lines exhibit varying sensitivity to CDK9 inhibition due to their unique genetic backgrounds and dependencies on transcriptional regulation.
-
Solution: Ensure you are using a consistent and low passage number of your cell line. Perform a dose-response curve for each new batch of cells to establish a baseline IC50. Consider the doubling time of your cells and adjust the treatment duration accordingly.
-
-
Possible Cause C: Experimental Conditions. Factors such as cell density at the time of treatment and the final concentration of the solvent (e.g., DMSO) can influence results.
-
Solution: Optimize and maintain a consistent cell seeding density. Ensure the final DMSO concentration is kept low (typically ≤0.5%) and is consistent across all experimental and control wells.
-
Issue 2: Difficulty in detecting downstream effects of this compound (e.g., reduction in p-RNA Pol II, MCL-1, or MYC).
-
Possible Cause A: Suboptimal Treatment Duration or Concentration. The kinetics of downstream target modulation can vary.
-
Solution: Perform a time-course experiment to determine the optimal time point for observing changes in your proteins of interest. A reduction in p-RNA Pol II can be rapid (within hours), while changes in protein levels of MCL-1 and MYC may take longer. Also, ensure you are using a concentration of this compound that is at or above the IC50 for the cell line being tested.
-
-
Possible Cause B: Poor Antibody Quality or Western Blotting Technique.
-
Solution: Validate your primary antibodies for specificity and sensitivity. Optimize your Western blotting protocol, including lysis buffer composition (ensure it contains phosphatase and protease inhibitors), protein transfer efficiency, and antibody incubation times and concentrations.
-
-
Possible Cause C: Cell Line Resistance. The cell line may have intrinsic or acquired resistance to CDK9 inhibition.
-
Solution: Confirm the sensitivity of your cell line to another well-characterized CDK9 inhibitor. If resistance is suspected, consider investigating potential resistance mechanisms (see Issue 3).
-
Issue 3: Cells develop resistance to this compound treatment.
-
Possible Cause A: On-Target Mutations. Mutations in the CDK9 kinase domain can prevent this compound from binding effectively.
-
Solution: Sequence the CDK9 gene in resistant cell clones to identify potential mutations.
-
-
Possible Cause B: Upregulation of Bypass Pathways. Cancer cells can adapt by activating alternative survival pathways to compensate for the inhibition of CDK9.
-
Solution: Perform pathway analysis (e.g., RNA-seq, phospho-proteomics) to identify upregulated survival pathways in resistant cells. This may reveal new targets for combination therapy.
-
-
Possible Cause C: Increased Drug Efflux. Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Solution: Investigate the expression of common drug efflux pumps (e.g., P-glycoprotein) in resistant cells. Co-treatment with an efflux pump inhibitor may restore sensitivity.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound (GFH009) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| Hematological Malignancies | |||
| MV-4-11 | Acute Myeloid Leukemia | < 200 | [2][3][14] |
| HL-60 | Acute Promyelocytic Leukemia | < 200 | [2][3] |
| U937 | Histiocytic Lymphoma | < 200 | [2][3] |
| NCI-H929 | Multiple Myeloma | < 200 | [2][3] |
| OCI-AML3 | Acute Myeloid Leukemia | > 200 | [1] |
| Solid Tumors | |||
| ASXL1-mutated CRC MSI-H | Colorectal Cancer | < 100 (in 4/8 cell lines) | [5] |
| ASXL1 wild-type CRC MSI-H | Colorectal Cancer | > 100 (in 4/4 cell lines) | [5] |
| RH30 | Rhabdomyosarcoma | Inhibition of >90% | [15] |
| NCI-H209 | Small Cell Lung Cancer | Inhibition of >90% | [15] |
Table 2: Clinical Efficacy of this compound in Combination Therapy for Relapsed/Refractory Acute Myeloid Leukemia (AML) (NCT04588922)
| Patient Population | Combination Regimen | Dosing Schedule | Overall Response Rate (ORR) | Median Overall Survival (OS) |
| All evaluable patients | This compound + Venetoclax + Azacitidine | 30 mg twice weekly | 40% | 8.8 months |
| AML with Myelodysplasia-Related Changes (AML-MRC) | This compound + Venetoclax + Azacitidine | 30 mg twice weekly | 44% | 8.9 months |
| AML-MRC with Myelomonocytic/Myelomonoblastic Subtype | This compound + Venetoclax + Azacitidine | 30 mg twice weekly | 50% | Not Reported |
| ASXL1-mutated AML | This compound + Venetoclax + Azacitidine | 30 mg twice weekly | 50% | Not Reported |
Data is from a Phase 2 clinical trial and should be interpreted with caution.[7][8][16]
Experimental Protocols
Protocol 1: Western Blotting for Downstream Targets of this compound
Objective: To assess the effect of this compound on the protein levels of p-RNA Pol II (Ser2), total RNA Pol II, MCL-1, and MYC.
Materials:
-
Cancer cell lines of interest
-
This compound (GFH009)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-p-RNA Pol II (Ser2), anti-total RNA Pol II, anti-MCL-1, anti-MYC, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell lines of interest
-
This compound (GFH009)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 24, 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and induction of apoptosis.
Caption: A typical experimental workflow for evaluating the effects of this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. SELLAS’ CDK9 inhibitor to advance after “exceeding expectations” in AML [clinicaltrialsarena.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
- 9. SELLAS Announces Positive Overall Survival in Cohort 3 from the Ongoing Phase 2 Trial of SLS009 in r/r AML, Sellas Life Sciences [ir.sellaslifesciences.com]
- 10. ASXL1 | Test catalog | Invitae [invitae.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. MCL1 and BCL-xL levels in solid tumors are predictive of dinaciclib-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical metabolism and disposition of [14C]GFH009, a novel selective CDK9 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. SELLAS Life Sciences’ GFH009 Demonstrates Cancer Cell Growth Inhibition in Preclinical In Vitro Studies in Solid Cancer and Acute Myeloid Leukemia Cell Lines, Sellas Life Sciences [ir.sellaslifesciences.com]
- 16. cancernetwork.com [cancernetwork.com]
Tambiciclib Technical Support Center: Optimizing Treatment Duration for Target Inhibition
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing tambiciclib (formerly GFH009, also known as SLS009), a highly potent and selective CDK9 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments aimed at determining the optimal treatment duration for target inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, highly potent, and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), with an IC50 of 1 nM.[1] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb).[2] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (Pol II).[1] This leads to a halt in transcriptional elongation, particularly of genes with short half-lives, including the anti-apoptotic protein MCL-1 and the oncogene MYC.[1][3] The downregulation of these key survival proteins induces apoptosis in cancer cells.[1][3]
Q2: What is the recommended starting point for treatment duration in vitro to observe target inhibition?
A2: Based on preclinical data, significant downregulation of MCL-1 and MYC mRNA and protein levels can be observed following treatment with this compound. For instance, in MV4-11 cells, a 10-hour treatment with this compound at concentrations of 0.03-0.1 μM was sufficient to downregulate MCL1 and MYC expression at the transcriptional level.[1] For apoptosis induction, a 24-hour treatment at 0.01-0.1 μM has been shown to be effective in various AML cell lines.[1] Therefore, a time course experiment ranging from 6 to 24 hours is recommended to determine the optimal duration for observing maximal target inhibition in your specific cell line.
Q3: How does the in vivo dosing schedule from clinical trials translate to preclinical models?
A3: In a Phase 2 clinical trial for relapsed/refractory acute myeloid leukemia (AML), the optimal dose of this compound was identified as 30 mg administered twice weekly in combination with venetoclax (B612062) and azacitidine.[4][5][6] In preclinical xenograft models using MV-4-11 cells, twice-weekly injections of this compound at 10 mg/kg significantly prolonged survival.[3] This suggests that intermittent dosing is a viable strategy. The "rapid 'on-off'" inhibition of CDK9 is believed to be a key mechanistic feature, triggering apoptosis by depriving the cancer cells of crucial survival signals.[3] When designing in vivo experiments, it is advisable to test both daily and intermittent dosing schedules to determine the most effective regimen for sustained target inhibition and anti-tumor activity in your model.
Q4: What are the key biomarkers to assess this compound's target engagement and downstream effects?
A4: The primary biomarker for direct target engagement is the phosphorylation status of RNA Polymerase II at Serine 2 (p-RNA Pol II Ser2). Downstream pharmacodynamic biomarkers include the mRNA and protein levels of MCL-1 and c-MYC. Additionally, assessing markers of apoptosis, such as cleaved caspase-3 and cleaved PARP, can confirm the biological consequence of target inhibition.
Q5: Are there any known mechanisms of resistance to CDK9 inhibitors like this compound?
A5: While specific resistance mechanisms to this compound are still under investigation, studies on other CDK9 inhibitors have shown that sustained inhibition can sometimes lead to a compensatory increase in MYC expression, potentially mediated by BRD4.[7][8] This suggests that combination therapies, for instance with BET inhibitors like JQ1, might be a strategy to overcome potential resistance.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in p-RNA Pol II (Ser2) levels after this compound treatment. | 1. Insufficient treatment duration or dose: The kinetics of dephosphorylation may vary between cell lines. 2. Suboptimal antibody for Western blotting: The antibody may not be specific or sensitive enough. 3. Issues with lysate preparation: Phosphatases may not have been adequately inhibited during sample preparation. | 1. Perform a time-course (e.g., 2, 6, 12, 24 hours) and dose-response (e.g., 1 nM to 1 µM) experiment. 2. Validate your p-RNA Pol II (Ser2) antibody using a positive control (e.g., lysate from untreated, actively transcribing cells) and a negative control (e.g., lysate from cells treated with a known transcriptional inhibitor). 3. Ensure that phosphatase inhibitors are included in your lysis buffer and that samples are kept on ice. |
| Inconsistent downregulation of MCL-1 and/or MYC protein levels. | 1. Rapid protein turnover: MCL-1 and MYC are proteins with short half-lives, and their levels can fluctuate. 2. Compensatory feedback loops: As mentioned in the FAQs, compensatory mechanisms can sometimes be activated. 3. Cell line-specific differences: The dependency on MCL-1 and MYC can vary between different cancer models. | 1. Standardize the timing of cell harvesting and lysis after treatment. It is crucial to be consistent. 2. Analyze earlier time points to capture the initial downregulation before any potential rebound. Consider co-treatment with inhibitors of pathways that might be involved in compensatory feedback. 3. Characterize the baseline expression levels of MCL-1 and MYC in your cell line of interest. |
| High background in kinase activity assays. | 1. ATP concentration too high: This can lead to a lower signal-to-background ratio. 2. Non-specific binding of components to the plate. 3. Contamination of reagents. | 1. Optimize the ATP concentration in your assay. It should ideally be at or near the Km of CDK9 for ATP. 2. Use plates designed for low protein binding. 3. Use fresh, high-quality reagents and filter your buffers. |
| Low signal in apoptosis assays (e.g., cleaved caspase-3). | 1. Timing of assay: Apoptosis is a dynamic process, and you may be measuring too early or too late. 2. Insufficient drug concentration. 3. Cell line is resistant to apoptosis induction via CDK9 inhibition. | 1. Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the peak of apoptotic activity. 2. Confirm that the concentrations used are sufficient to inhibit CDK9 and downregulate MCL-1/MYC. 3. Assess the expression levels of other anti-apoptotic proteins (e.g., BCL-2, BCL-xL) that might be compensating for MCL-1 loss. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Treatment Duration | Observed Effect |
| Various HHM-derived cell lines | Apoptosis | < 0.2 µM (IC50) | Not Specified | Induction of apoptosis in 7/10 cell lines.[3] |
| MV4-11 | Transcriptional Regulation | 0.03-0.1 µM | 10 hours | Downregulation of MCL1 and MYC expression.[1] |
| OCI-AML-3, MV4-11, HL-60 | Apoptosis | 0.01-0.1 µM | 24 hours | Induction of apoptosis (cleavage of caspase-3 and PARP).[1] |
| CRC MSI-H cell lines with ASXL1 frameshift mutations | Cytotoxicity | < 100 nM (IC50) | Not Specified | High efficacy in 3 out of 4 cell lines. |
Table 2: In Vivo Dosing and Efficacy of this compound
| Model | Dosing Regimen | Outcome |
| MV-4-11 xenograft-bearing rodents | 10 mg/kg, twice-weekly injections | Significantly prolonged survival.[3] |
| Relapsed/Refractory AML Patients (Phase 2 Trial) | 30 mg, twice weekly (in combination with venetoclax/azacitidine) | Median Overall Survival of 8.8 months.[5][6] |
Experimental Protocols
Western Blot for Phosphorylated RNA Polymerase II (Ser2)
Objective: To determine the effect of this compound on the phosphorylation of the C-terminal domain of RNA Polymerase II at Serine 2.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-RNA Pol II (Ser2) overnight at 4°C. Also, probe a separate membrane with an antibody for total RNA Pol II as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in p-RNA Pol II (Ser2) levels relative to total RNA Pol II.
RT-qPCR for MCL-1 and MYC mRNA Expression
Objective: To quantify the changes in MCL-1 and MYC gene expression following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat cells with this compound as described above.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for MCL-1, MYC, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of MCL-1 and MYC using the delta-delta Ct method.
In Vitro CDK9 Kinase Activity Assay
Objective: To measure the direct inhibitory effect of this compound on CDK9 kinase activity.
Methodology:
-
Assay Setup: In a 96-well or 384-well plate, add recombinant CDK9/Cyclin T1 enzyme, a suitable substrate (e.g., a peptide containing the RNA Pol II CTD sequence), and varying concentrations of this compound.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assay: Using a system that measures the amount of ADP produced (e.g., ADP-Glo™).
-
-
Data Analysis: Plot the kinase activity against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: In vitro experimental workflow.
Caption: Logical relationship of this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercebiotech.com [fiercebiotech.com]
- 5. Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MCL-1 inhibitors, fast-lane development of a new class of anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
Tambiciclib Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results when working with Tambiciclib (also known as GFH009 or SLS009), a potent and highly selective CDK9 inhibitor.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and experimental use of this compound to ensure consistency and reproducibility.
Q1: How should I prepare and store stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound, for example, 10 mM, in anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] Store this stock solution in small, single-use aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] This practice of aliquoting is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and introduce variability in your experiments. When preparing working solutions, it is advisable to use freshly opened, anhydrous DMSO, as the compound can be hygroscopic, and moisture can affect its solubility.[1]
Q2: How stable is this compound in cell culture media?
A2: While specific long-term stability data for this compound in aqueous cell culture media is not extensively published, it is a general best practice to prepare fresh working dilutions from your DMSO stock for each experiment. Small molecule inhibitors can have limited stability in aqueous solutions.[3] Do not store this compound in cell culture media for extended periods. Prepare dilutions immediately before adding them to your cells to ensure consistent potency.
Q3: What is the optimal final concentration of DMSO in my cell culture experiments?
A3: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally 0.5% or lower. While some cell lines may tolerate higher concentrations, DMSO can have cytotoxic effects and influence cellular processes, which can be a significant source of variability. It is crucial to include a vehicle control (media with the same final concentration of DMSO as your treated samples) in all experiments to account for any solvent effects.
Q4: My IC50 values for this compound are inconsistent between experiments. What are the likely causes?
A4: Variability in IC50 values is a common issue and can stem from several factors:
-
Cell-Based Factors:
-
Cell Line Integrity: Ensure you are using authenticated, mycoplasma-free cell lines.
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic and phenotypic drift, altering drug sensitivity.[1]
-
Cell Seeding Density: The density at which you plate your cells can significantly impact the apparent IC50 value. Standardize your seeding density across all experiments.
-
-
Assay Conditions:
-
Compound Stability and Solubility: Ensure your this compound stock is properly stored and that the compound does not precipitate when diluted in your culture media.
-
Incubation Time: The duration of drug exposure will influence the IC50 value. It is important to standardize the incubation time in your protocol.
-
-
Reagent Variability:
-
Serum: Batch-to-batch variation in fetal bovine serum (FBS) can significantly affect cell growth and drug response. It is advisable to test new batches of serum and purchase a large quantity of a single lot for a series of experiments.
-
Q5: I am not observing the expected decrease in MCL-1 or MYC protein levels after this compound treatment. What should I do?
A5: If you are not seeing the expected downregulation of MCL-1 and MYC, consider the following troubleshooting steps:
-
Time Course: The effect of this compound on protein expression is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal time point for observing the maximum reduction in your specific cell line.
-
Dose-Response: Ensure you are using an appropriate concentration of this compound. Perform a dose-response experiment to confirm that the concentrations you are using are sufficient to inhibit CDK9 and affect downstream targets.
-
Western Blot Protocol: Optimize your Western blot protocol. This includes using appropriate lysis buffers with protease and phosphatase inhibitors, ensuring complete protein transfer, and using validated antibodies for MCL-1 and MYC.
-
Cell Line Specificity: The magnitude of the response can vary between different cell lines. Confirm that your chosen cell line is sensitive to CDK9 inhibition.
II. Troubleshooting Guides
This section provides structured guidance for addressing specific issues that may arise during your experiments with this compound.
Guide 1: Inconsistent Cell Viability/Cytotoxicity Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to allow for even cell settling. |
| Edge effects in the microplate | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier and minimize evaporation from the inner wells. | |
| Pipetting errors | Use calibrated pipettes and ensure consistent pipetting technique. When preparing serial dilutions, mix thoroughly between each dilution step. | |
| IC50 values shift between experiments | Inconsistent cell passage number | Establish a standard operating procedure to use cells within a defined passage number range for all experiments. |
| Variations in cell seeding density | Perform a cell density optimization experiment to determine the optimal seeding number for your assay duration and cell line. Use this standardized density for all subsequent experiments. | |
| Batch-to-batch variability of serum | Test new lots of FBS before use in critical experiments. If possible, purchase a large quantity of a single lot to ensure consistency over time. | |
| Degradation of this compound stock solution | Prepare fresh aliquots of your this compound stock solution regularly. Avoid multiple freeze-thaw cycles. | |
| High background in control wells (vehicle only) | DMSO toxicity | Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤0.5%). Perform a DMSO toxicity curve to determine the tolerance of your specific cells. |
| Contamination (bacterial, fungal, or mycoplasma) | Regularly test your cell cultures for mycoplasma contamination. Practice strict aseptic techniques during all cell handling procedures. |
Guide 2: Difficulty in Detecting Downstream Effects (Western Blot)
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no signal for phosphorylated RNAPII (Ser2), MCL-1, or MYC | Suboptimal time point or dose | Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in your target proteins. |
| Inefficient protein extraction | Use a lysis buffer containing protease and phosphatase inhibitors. Ensure complete cell lysis by sonication or other appropriate methods. | |
| Poor antibody quality | Use antibodies that have been validated for Western blotting and are specific for your target proteins. Run a positive control if available. | |
| Inefficient protein transfer | Optimize your transfer conditions (voltage, time) for your specific proteins of interest. Use a PVDF membrane for better protein retention. | |
| Inconsistent band intensities for loading control | Unequal protein loading | Accurately quantify the protein concentration of each lysate using a BCA or Bradford assay and load equal amounts of protein per lane. |
| Inappropriate loading control | Choose a loading control (e.g., GAPDH, β-actin, or total protein stain) that is not affected by this compound treatment in your cell line. | |
| High background on the Western blot membrane | Inadequate blocking | Block the membrane with 5% BSA in TBST, especially when detecting phosphorylated proteins. Avoid using milk, as it contains phosphoproteins that can increase background. |
| Antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. | |
| Insufficient washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
III. Quantitative Data
The following tables summarize key in vitro data for this compound (GFH009).
Table 1: In Vitro Antiproliferative Activity of this compound (GFH009) in Human Hematologic Malignancy Cell Lines [4][5]
| Cell Line | Cancer Type | IC50 (µM) after 24h |
| MV-4-11 | Acute Myeloid Leukemia | < 0.2 |
| HL-60 | Acute Promyelocytic Leukemia | < 0.2 |
| U937 | Histiocytic Lymphoma | < 0.2 |
| NCI-H929 | Multiple Myeloma | < 0.2 |
| MOLM-13 | Acute Myeloid Leukemia | < 0.2 |
| OCI-AML3 | Acute Myeloid Leukemia | < 0.2 |
| KG-1 | Acute Myeloid Leukemia | < 0.2 |
Table 2: In Vitro Efficacy of this compound (SLS009) in Colorectal Cancer (CRC) MSI-H Cell Lines [6]
| Cell Line Characteristics | IC50 < 100 nM (Highly Efficacious) |
| Any ASXL1 mutation | 50% (4/8 cell lines) |
| No ASXL1 mutation | 0% (0/4 cell lines) |
| ASXL1 frameshift mutations | 75% (3/4 cell lines) |
| No ASXL1 frameshift mutations | 12.5% (1/8 cell lines) |
| Frameshift mutations in protein position region 637-638 | 100% (3/3 cell lines) |
IV. Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol outlines a method for determining the IC50 of this compound in a cancer cell line using the Promega CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (with serum and antibiotics)
-
This compound (GFH009)
-
Anhydrous DMSO
-
Sterile, opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Methodology:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is >95%. b. Resuspend cells in complete medium to the desired seeding density (e.g., 5,000 cells/100 µL). c. Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. d. Include wells with medium only for background measurement. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO. b. Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. c. Include a vehicle control (medium with the same final DMSO concentration). d. Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control. e. Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[7] c. Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a luminometer. b. Subtract the average background luminescence from all experimental wells. c. Normalize the data to the vehicle control (set to 100% viability). d. Plot the normalized viability against the log of the this compound concentration and use a non-linear regression (four-parameter logistic) model to determine the IC50 value.
Protocol 2: Western Blot for p-RNAPII (Ser2), MCL-1, and MYC
This protocol describes the detection of changes in the phosphorylation of RNA Polymerase II at Serine 2 and the expression levels of MCL-1 and MYC in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (GFH009)
-
Anhydrous DMSO
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membranes
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer (5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RNAPII (Ser2)
-
Rabbit anti-MCL-1
-
Rabbit anti-MYC
-
Mouse anti-β-actin (or other suitable loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Methodology:
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined optimal time. c. Place the plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS. d. Add 100-200 µL of ice-cold RIPA buffer (with inhibitors) to each well. e. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. f. Incubate on ice for 30 minutes with occasional vortexing. g. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. h. Transfer the supernatant to a new tube.
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations with lysis buffer. c. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. b. Run the gel until adequate separation of proteins is achieved. c. Transfer the proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
-
Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software. d. Normalize the signal of the target proteins to the loading control.
V. Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ch.promega.com [ch.promega.com]
Validation & Comparative
Comparative Efficacy of Tambiciclib and Other CDK9 Inhibitors in Oncology Research
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative preclinical and clinical efficacy of emerging CDK9 inhibitors, with a focus on Tambiciclib.
This guide provides an objective comparison of the therapeutic efficacy of this compound (SLS009/GFH009), a highly selective CDK9 inhibitor, against other notable CDK9 inhibitors in clinical and preclinical development. The information is intended to support researchers and drug development professionals in their evaluation of these targeted therapies. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.
Introduction to CDK9 Inhibition in Cancer Therapy
Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation. It forms the catalytic core of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), leading to the productive transcription of various genes, including key oncogenes and anti-apoptotic proteins.[1][2][3] Dysregulation of CDK9 activity is a hallmark of several cancers, making it a compelling target for therapeutic intervention. Inhibition of CDK9 can lead to the downregulation of short-lived oncoproteins such as MYC and MCL-1, ultimately inducing apoptosis in cancer cells.[2][3][4] This guide focuses on comparing the efficacy of this compound to other CDK9 inhibitors that have shown promise in preclinical and clinical settings.
In Vitro Efficacy: A Comparative Analysis
The in vitro potency of CDK9 inhibitors is a key indicator of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other selected CDK9 inhibitors across various cancer cell lines, with a focus on hematological malignancies.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound (SLS009/GFH009) | Not Specified | Hematological Malignancies | Not Specified |
| Flavopiridol (Alvocidib) | Hut78 | Cutaneous T-cell Lymphoma | 94[5] |
| CCA cell lines (KKU-055, KKU-100, KKU-213, KKU-214) | Cholangiocarcinoma | 40 - 213[6] | |
| Various | Various | ~40[7] | |
| FLT3-ITD positive AML blasts | Acute Myeloid Leukemia | 3.7, 4.9, 6.4[8] | |
| Voruciclib | Not Specified | Acute Myeloid Leukemia | Not Specified |
| AZD4573 | Various | Hematological Cancers | <4[9][10] |
| MV4-11 | Acute Myeloid Leukemia | <4[9] | |
| Hematological Cancers (Median) | Various | 11 (GI50)[11][12] | |
| Enitociclib (B605923) (VIP152) | Lymphoma cell lines (Panel of 35) | Lymphoma | 43 - 152[13] |
| MCL and DLBCL cell lines | Mantle Cell & Diffuse Large B-cell Lymphoma | 32 - 172[14] | |
| Multiple Myeloma cell lines | Multiple Myeloma | 36 - 78[15][16] | |
| KB-0742 | CDK9/cyclin T1 (biochemical assay) | - | 6[17] |
| TNBC cell lines | Triple-Negative Breast Cancer | 600 - 1200[18] |
Clinical Efficacy: A Head-to-Head Comparison
Direct comparison of the clinical efficacy of CDK9 inhibitors is challenging due to the diversity of tumor types studied, patient populations, and lines of therapy. The following table provides a summary of available clinical data for this compound and other CDK9 inhibitors in relevant indications.
| Inhibitor | Indication | Phase | Overall Response Rate (ORR) | Overall Survival (OS) |
| This compound (SLS009/GFH009) | Relapsed/Refractory Acute Myeloid Leukemia (AML) | 2 | 44% (in AML with myelodysplasia-related changes) | 8.9 months (in AML with myelodysplasia-related changes) |
| Flavopiridol (Alvocidib) | Newly Diagnosed Poor-Risk AML (in combination with cytarabine (B982) and mitoxantrone) | 2 | 70% (Complete Remission Rate) | Not Reported |
| Voruciclib | Relapsed/Refractory AML or B-cell Malignancies | 1 | 1 patient with morphologic leukemia-free state (in AML) | Not Reported |
| AZD4573 | Relapsed/Refractory Hematological Malignancies | 1/2 | Not Reported | Not Reported |
| Enitociclib (VIP152) | Relapsed/Refractory Lymphoma (in combination with venetoclax (B612062) and prednisone) | 1 | 2 Partial Responses in 3 PTCL patients; 1 Partial Response in 2 DH-DLBCL patients | Not Reported |
| KB-0742 | Relapsed/Refractory Solid Tumors or Non-Hodgkin Lymphoma | 1/2 | 1 Partial Response in a patient with myxoid liposarcoma | Not Reported |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the CDK9 signaling pathway and a general experimental workflow for assessing CDK9 inhibitor efficacy.
References
- 1. Overview of CDK9 as a target in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. AZD4573 [openinnovation.astrazeneca.com]
- 13. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CDK9 inhibitor enitociclib overcomes resistance to BTK inhibition and CAR-T therapy in mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
Unlocking Synergistic Apoptosis: A Comparative Guide to Tambiciclib and BCL-2 Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape of hematological malignancies, particularly Acute Myeloid Leukemia (AML), is continually evolving. A promising strategy that has emerged is the combination of targeted agents to overcome resistance and enhance efficacy. This guide provides a comprehensive comparison of the synergistic effects of Tambiciclib (formerly SEL120/RVU120), a selective CDK9 inhibitor, with BCL-2 inhibitors like venetoclax (B612062). By presenting preclinical and clinical data, alongside detailed experimental protocols, this document serves as a valuable resource for researchers and drug development professionals exploring this innovative therapeutic approach.
The Rationale for Combination: Targeting Key Survival Pathways
The synergy between this compound and BCL-2 inhibitors is rooted in their complementary mechanisms of action that target critical cancer cell survival pathways.
BCL-2 and Venetoclax: The B-cell lymphoma 2 (BCL-2) protein is a key regulator of apoptosis (programmed cell death). In many cancers, including AML, BCL-2 is overexpressed, preventing cancer cells from undergoing apoptosis. Venetoclax is a potent and selective inhibitor of BCL-2, which restores the apoptotic process. However, resistance to venetoclax can emerge, often mediated by the upregulation of other anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).
CDK9 and this compound: Cyclin-dependent kinase 9 (CDK9) is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates RNA polymerase II, a key step in the transcription of many genes, including those encoding short-lived survival proteins. One of the most critical targets of CDK9-mediated transcription is the MCL1 gene. This compound, as a selective CDK9 inhibitor, effectively downregulates the transcription of MCL1, leading to a rapid decrease in MCL-1 protein levels.
The Synergistic Effect: By inhibiting CDK9, this compound depletes the cancer cells of the MCL-1 protein, a primary escape route from venetoclax-induced apoptosis. This dual targeting of BCL-2 and MCL-1 creates a synthetic lethal scenario, leading to a potent synergistic anti-leukemic effect.
Signaling Pathway of this compound and BCL-2 Inhibitor Synergy
Caption: Synergistic apoptosis via dual inhibition of CDK9 and BCL-2.
Preclinical Evidence of Synergy
While comprehensive peer-reviewed data for the this compound-venetoclax combination is still emerging, conference presentations and preclinical studies of similar CDK9 inhibitors provide strong evidence of synergy.
In Vitro Synergy
Preclinical studies have demonstrated that the combination of this compound (RVU120) and venetoclax shows strong synergistic effects in AML cell lines. An abstract presented at the European Hematology Association (EHA) Congress highlighted that this synergy is caspase-dependent and linked to the downregulation of MCL-1 protein.[1] The combination was also shown to be superior to the combination of venetoclax and azacitidine in eradicating leukemic stem-like cells.[1]
For comparison, studies with other selective CDK9 inhibitors have shown similar synergistic effects with venetoclax. For example, the CDK9 inhibitor A-1592668 in combination with venetoclax demonstrated synergistic killing of multiple hematologic cancer cell lines.[2] Similarly, the CDK9 inhibitor voruciclib (B612172) showed synergistic antileukemic activity with venetoclax in AML cell lines, with Combination Index (CI) values indicating synergy.
Table 1: Preclinical In Vitro Synergy of CDK9 Inhibitors with Venetoclax in AML Cell Lines
| CDK9 Inhibitor | Cell Line | Assay | Result | Reference |
| This compound (RVU120) | AML cell lines | Apoptosis Assay | Strong synergistic effect | [1] |
| A-1592668 | SKM-1, MOLM-13 | Cell Viability | Synergistic cell killing | [2] |
| Voruciclib | MV4-11, THP-1 | Apoptosis Assay | Synergistic (CI < 1.0) |
In Vivo Efficacy
In vivo studies have further validated the synergistic potential of combining CDK9 inhibitors with venetoclax. A study mentioned that the combination of SEL120 (this compound) and venetoclax resulted in "almost complete remission cures" in a mouse model of AML (MV4-11).
In a xenograft model of AML using SKM-1 cells, the combination of the CDK9 inhibitor A-1592668 and venetoclax led to significant tumor regression and a greater inhibition of tumor growth (94% TGI) compared to either agent alone (venetoclax: 16% TGI; A-1592668: 63% TGI).[2] Importantly, this combination was well-tolerated in vivo.[2]
A recent press release from SELLAS Life Sciences highlighted preclinical data presented at the American Association for Cancer Research (AACR) conference, showing that the triple combination of this compound, azacitidine, and venetoclax reduced TP53-mutated leukemia cell populations by up to 97%.[3]
Clinical Validation
The promising preclinical data has translated into encouraging clinical results. A Phase 2 clinical trial (NCT04588922) is evaluating this compound in combination with venetoclax and azacitidine in patients with relapsed/refractory (r/r) AML.
Table 2: Clinical Efficacy of this compound in Combination with Venetoclax and Azacitidine in r/r AML
| Patient Subgroup | Overall Response Rate (ORR) | Median Overall Survival (OS) | Reference |
| All evaluable patients | 33% | Not Reported | [4][5] |
| Optimal Dose (30 mg twice weekly) | 40% | Not Reported | [4][5] |
| AML with Myelodysplasia-Related Changes (AML-MR) at optimal dose | 44% | 8.9 months | [4][5][6] |
| AML-MR with Myelomonocytic/Myeloblastic (M4/M5) subtype at optimal dose | 50% | Not Reported | [5] |
| ASXL1 mutated AML at optimal dose | 50% | Not Reported | [5] |
| Patients who progressed on venetoclax-based therapies (Cohort 3) | 46% | 8.8 months | [6] |
These clinical findings demonstrate that the addition of this compound to a venetoclax-based regimen can lead to durable responses and improved survival in a heavily pre-treated and high-risk patient population.[4][5][6][7]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro assays used to evaluate the synergy between this compound and BCL-2 inhibitors.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Workflow for Cell Viability Assay
Caption: Workflow for assessing cell viability.
Materials:
-
AML cell lines (e.g., MV4-11, MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
This compound and Venetoclax
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed AML cells at an appropriate density (e.g., 5,000 cells/well) in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound and venetoclax, alone and in combination, at a fixed ratio.
-
Treat the cells with the drug combinations for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Assay
Caption: Workflow for quantifying apoptosis.
Materials:
-
AML cells treated with this compound and/or venetoclax
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)
-
Flow cytometer
Procedure:
-
Treat AML cells with the desired concentrations of this compound, venetoclax, or the combination for 24-48 hours.
-
Harvest the cells and wash them twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 1X binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as MCL-1 and cleaved PARP, to confirm the mechanism of action.
Workflow for Western Blot Analysis
Caption: Workflow for protein expression analysis.
Materials:
-
Treated AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit (Thermo Fisher Scientific)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After drug treatment, lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal and quantify the band intensities.
Conclusion and Future Directions
The combination of the CDK9 inhibitor this compound with the BCL-2 inhibitor venetoclax represents a highly promising therapeutic strategy for AML and potentially other hematological malignancies. The strong preclinical rationale, supported by both in vitro and in vivo data, and the encouraging early clinical results, underscore the potential of this combination to overcome resistance and improve patient outcomes. Further clinical investigation is warranted to fully elucidate the efficacy and safety of this combination in various patient populations and to identify predictive biomarkers for response. The detailed experimental protocols provided in this guide will aid researchers in further exploring and validating the synergistic potential of this and similar combination therapies.
References
- 1. scispace.com [scispace.com]
- 2. bioRxiv directory [connect.biorxiv.org]
- 3. SELLAS Unveils Breakthrough Preclinical Data Highlighting Efficacy of SLS009 in TP53 Mutated AML at the 2025 AACR Conference, Sellas Life Sciences [ir.sellaslifesciences.com]
- 4. onclive.com [onclive.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. firstwordpharma.com [firstwordpharma.com]
A Head-to-Head Comparison of Investigational CDK9 Inhibitors: Tambiciclib and its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting the transcriptional machinery that fuels malignant cell growth and survival. Cyclin-dependent kinase 9 (CDK9) has emerged as a critical node in this process, playing a pivotal role in the regulation of transcriptional elongation. Its inhibition offers a promising strategy to downregulate key oncogenes and anti-apoptotic proteins, making it an attractive target for drug development. This guide provides a detailed, head-to-head comparison of Tambiciclib (formerly SLS009/GFH009), a highly selective CDK9 inhibitor, with other investigational drugs in its class, including KB-0742, Enitociclib, AZD4573, and Voruciclib (B612172).
Data Presentation: Quantitative Comparison of Investigational CDK9 Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators, focusing on their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency Against CDK9
| Investigational Drug | Target | IC50 (nM) | Assay Conditions |
| This compound (GFH009) | CDK9/Cyclin T1 | 1 | Not specified[1] |
| CDK9/Cyclin T1 | 9 | Radiometric protein kinase activity[2] | |
| KB-0742 | CDK9/Cyclin T1 | <10 | Biochemical IC50[3] |
| Enitociclib (BAY 1251152) | CDK9 | 3 | Enzymatic assay[4][5] |
| AZD4573 | CDK9 | <4 | FRET-based biochemical assay[6][7] |
| Voruciclib | CDK9 | Not specified | Greater binding affinity for CDK9 than CDK4/6/1[8] |
Table 2: Selectivity Profile
| Investigational Drug | Selectivity Highlights |
| This compound (GFH009) | >200-fold selective over other CDKs; >100-fold selective over DYRK1A/B; excellent selectivity over 468 kinases/mutants[1]. |
| KB-0742 | >66-fold selective over all other kinases in a panel of 631 kinases[9]. |
| Enitociclib (BAY 1251152) | At least 50-fold selective against other CDKs[5]. |
| AZD4573 | >10-fold selective against all other CDKs and kinases tested[6]. |
| Voruciclib | Greater binding affinity for CDK9 than CDK4, CDK6, and CDK1[8]. |
Table 3: In Vitro Cellular Activity
| Investigational Drug | Cell Line(s) | Effect | IC50/EC50 (µM) |
| This compound (GFH009) | Various hematologic malignancy cell lines | Antiproliferative | <0.2 in 7/10 cell lines[10] |
| MV-4-11 (AML) | Apoptosis induction | - | |
| KB-0742 | TNBC cell lines | Cytotoxic | - |
| Breast cancer cell lines | Decreased cell viability | - | |
| Enitociclib (BAY 1251152) | MOLM13 (AML) | Cellular potency | 0.029[4] |
| 35 human lymphoma cell lines | Cytotoxicity | 0.043 - 0.152[11] | |
| AZD4573 | Hematologic cancer cell lines | Caspase activation (6h) | Median EC50 = 0.03[6] |
| Hematologic cancer cell lines | Loss of viability (24h) | Median GI50 = 0.011[6] | |
| Voruciclib | AML, CLL, DLBCL models | Decreased MCL1 transcripts and proteins | Maximal effect at 1 µM[8] |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the comparison.
Kinase Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the investigational drugs against CDK9 and other kinases.
General Protocol:
-
Recombinant human CDK9/cyclin T1 enzyme is incubated with the investigational drug at various concentrations in a kinase buffer.
-
A substrate peptide and ATP (radiolabeled or modified for detection) are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
For radiometric assays, the incorporation of 33P-ATP into the substrate is measured. For FRET-based assays, the change in fluorescence resonance energy transfer is measured.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Viability and Proliferation Assays
Objective: To assess the effect of the investigational drugs on the growth and viability of cancer cell lines.
General Protocol:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the investigational drug or vehicle control (e.g., DMSO).
-
After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay.
-
Commonly used reagents include MTT, MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), or resazurin (B115843) (e.g., alamarBlue).
-
The absorbance or fluorescence is measured using a plate reader.
-
The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated from the dose-response curves.
Apoptosis Assays
Objective: To determine the ability of the investigational drugs to induce programmed cell death (apoptosis).
General Protocol (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with the investigational drug or vehicle control for a specified duration.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of apoptotic cells (Annexin V-positive) is quantified.
General Protocol (Caspase Activation Assay):
-
Cells are treated with the investigational drug.
-
A luminogenic or fluorogenic caspase-3/7 substrate is added to the cells.
-
The luminescence or fluorescence signal, which is proportional to caspase activity, is measured using a plate reader.
-
The half-maximal effective concentration (EC50) for caspase activation is determined from dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the investigational drugs in a living organism.
General Protocol:
-
Human cancer cells are subcutaneously or intravenously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The investigational drug is administered via a clinically relevant route (e.g., oral gavage, intravenous injection) at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for target modulation).
-
Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
Mandatory Visualization
CDK9 Signaling Pathway in Cancer
The following diagram illustrates the central role of the CDK9/Cyclin T1 complex (P-TEFb) in transcriptional regulation and how its inhibition can lead to anti-tumor effects.
Caption: The CDK9 signaling pathway and the mechanism of action of CDK9 inhibitors.
General Experimental Workflow for Evaluating CDK9 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK9 inhibitor.
Caption: A generalized workflow for the preclinical and clinical development of a CDK9 inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GFH009 (this compound, GFH-009) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 3. tempus.com [tempus.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD4573 [openinnovation.astrazeneca.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A phase 1 study of the CDK9 inhibitor voruciclib in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The pharmacodynamic and mechanistic foundation for the antineoplastic effects of GFH009, a potent and highly selective CDK9 inhibitor for the treatment of hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
Tambiciclib: A Comparative Guide to a Selective CDK9 Inhibitor in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tambiciclib's (SLS009) anti-cancer activity against other therapeutic alternatives, supported by experimental data. This compound is a highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, which has emerged as a promising target in oncology.
This document summarizes quantitative data in structured tables, details experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's profile.
Mechanism of Action: Targeting Transcriptional Addiction in Cancer
Cancer cells are often characterized by a high rate of transcription, a phenomenon known as "transcriptional addiction," to maintain their rapid growth and survival. This dependency is heavily reliant on the activity of CDK9. As the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), CDK9 phosphorylates the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors, releasing Pol II from promoter-proximal pausing and enabling productive transcriptional elongation.[1] By selectively inhibiting CDK9, this compound effectively stalls this process, leading to the downregulation of short-lived anti-apoptotic proteins, such as MCL-1 and MYC, and ultimately inducing apoptosis in cancer cells.[2]
References
Tambiciclib Demonstrates Potent Anti-Tumor Activity in ASXL1-Mutated Cancer Cell Lines: A Comparative Analysis
For Immediate Release
NEW YORK, December 15, 2025 – Tambiciclib (SLS009), a highly selective CDK9 inhibitor, has shown significant preclinical efficacy in cancer cell lines harboring ASXL1 mutations, a patient population with historically poor prognosis. This report provides a comprehensive comparison of this compound's performance with other emerging therapeutic strategies for ASXL1-mutated cancers, supported by available experimental data. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to ASXL1 Mutations and Therapeutic Challenges
Mutations in the ASXL1 (Additional sex combs-like 1) gene are frequently observed in various myeloid malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes, and are increasingly identified in solid tumors such as colorectal cancer.[1] These mutations are often associated with a poor prognosis and resistance to standard therapies. The ASXL1 protein is a key epigenetic regulator, and its mutation leads to downstream dysregulation of gene expression, contributing to cancer development and progression. The primary challenge in treating ASXL1-mutated cancers lies in the lack of targeted therapies that effectively address the underlying molecular aberrations.
This compound: A Promising CDK9 Inhibitor
This compound is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. By inhibiting CDK9, this compound disrupts the expression of critical oncogenes, leading to cell cycle arrest and apoptosis in cancer cells. Recent preclinical and clinical data have highlighted the potential of this compound as a targeted therapy for ASXL1-mutated cancers.
Preclinical Efficacy of this compound in ASXL1-Mutated Colorectal Cancer Cell Lines
A recent study presented at the 2025 American Society of Clinical Oncology (ASCO) Annual Meeting demonstrated the potent anti-proliferative activity of this compound in a panel of colorectal cancer cell lines with high microsatellite instability (MSI-H).[1] The study revealed a strong correlation between the presence of ASXL1 mutations, particularly frameshift mutations, and sensitivity to this compound.
Quantitative Data Summary
| Cell Line Status | Number of Cell Lines | % with IC50 < 100 nM |
| ASXL1 Mutant | 8 | 50% (4/8) |
| ASXL1 Wild-Type | 4 | 0% (0/4) |
| ASXL1 Frameshift Mutant | 4 | 75% (3/4) |
| No ASXL1 Frameshift Mutation | 8 | 12.5% (1/8) |
| Table 1: Anti-proliferative activity of this compound in colorectal cancer cell lines.[1][2] |
Notably, all three cell lines with ASXL1 frameshift mutations in the 637-638 protein region responded to this compound treatment.[1] Furthermore, in the cell lines that responded with an IC50 of less than 100 nM, 75% also showed an IC99 below 100 nM, indicating a steep dose-response curve.[1]
Clinical Activity of this compound in ASXL1-Mutated Acute Myeloid Leukemia (AML)
The efficacy of this compound has also been evaluated in a Phase 2 clinical trial for patients with relapsed/refractory AML. The results have been particularly encouraging for patients with ASXL1 mutations.
Quantitative Data Summary
| Patient Subgroup (Relapsed/Refractory AML) | Overall Response Rate (ORR) |
| All Evaluable Patients | 46% |
| Patients with ASXL1 mutations | 67% (4/6) |
| Patients with Myelodysplasia-Related Changes (AML-MRC) | 67% |
| Patients with Myelomonocytic AML | 75% |
| Table 2: Overall response rates in a Phase 2 trial of this compound in combination with venetoclax (B612062) and azacitidine.[3][4][5] |
In this trial, patients with ASXL1 mutations demonstrated a 50% overall response rate when treated with this compound at a dose of 30 mg twice weekly.[5] The median overall survival in patients with AML-MRC was 8.9 months, which compares favorably to historical benchmarks.[5]
Comparative Therapeutic Strategies for ASXL1-Mutated Cancers
While this compound shows significant promise, other therapeutic avenues are being explored for ASXL1-mutated cancers. These primarily include BET inhibitors and inhibitors of the BAP1 complex.
BET Bromodomain Inhibitors
Mechanism of Action: Truncated ASXL1 proteins have been shown to interact with BRD4, a member of the BET (Bromodomain and Extra-Terminal) family of proteins. This interaction is believed to drive the expression of oncogenes. BET inhibitors work by displacing BRD4 from chromatin, thereby downregulating the transcription of these target genes.
Preclinical Evidence: Preclinical studies have shown that ASXL1-mutant cells are sensitive to BET inhibitors.[6] These inhibitors have been demonstrated to repress colony formation in a dose-dependent manner in ASXL1-mutant cells. While direct comparative studies with this compound in ASXL1-mutated cell lines are not yet published, the available data suggests that BET inhibition is a viable strategy.
BAP1 Complex Inhibitors
Mechanism of Action: ASXL1 is a component of the Polycomb repressive deubiquitinase (PR-DUB) complex, where it interacts with and stabilizes BAP1 (BRCA1-associated protein 1). Truncated ASXL1 mutants lead to a hyperactive BAP1 deubiquitinase complex. Inhibiting the catalytic activity of BAP1 is therefore another potential therapeutic strategy.
Preclinical Evidence: Preclinical studies have identified small molecule inhibitors of BAP1 that can suppress the growth of leukemia cells with ASXL1 mutations. However, these inhibitors are still in the early stages of development, and no clinical data is available yet.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 2.0)
The anti-proliferative activity of this compound in colorectal cancer cell lines was assessed using the CellTiter-Glo® 2.0 assay.[2]
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound or vehicle control.
-
Incubation: Plates were incubated for a specified period (e.g., 72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® 2.0 reagent was added to each well.
-
Lysis and Signal Stabilization: The contents were mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Measurement: Luminescence was measured using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Clinical Trial Protocol for this compound in AML (NCT04588922)
The Phase 2 trial of this compound in relapsed/refractory AML is an open-label, single-arm, multi-center study.[7]
-
Patient Population: Patients with relapsed/refractory AML who have previously been treated with venetoclax-based regimens. Specific cohorts are dedicated to patients with ASXL1 mutations.[3]
-
Treatment Regimen: this compound is administered intravenously in combination with venetoclax and azacitidine.[5] Dosing schedules have included 45 mg or 60 mg once weekly, and 30 mg twice weekly.[7]
-
Primary Endpoint: The primary endpoint is the overall response rate (ORR).[5]
-
Secondary Endpoints: Secondary endpoints include duration of response, progression-free survival, overall survival, and safety and tolerability.[7]
Visualizations
Caption: Downstream signaling effects of ASXL1 mutations and points of therapeutic intervention.
Caption: Workflow for preclinical and clinical evaluation of this compound in ASXL1-mutated cancers.
Conclusion
This compound has demonstrated significant and selective efficacy against cancer cell lines and in patients with ASXL1 mutations. The preclinical data in colorectal cancer and the clinical data in AML strongly support the continued development of this compound as a targeted therapy for this patient population. While alternative strategies such as BET inhibitors and BAP1 inhibitors also show promise, further research, including head-to-head comparative studies, is warranted to determine the optimal therapeutic approach for ASXL1-mutated cancers. The identification of ASXL1 mutation status as a potential predictive biomarker for this compound response could pave the way for a more personalized approach to cancer treatment.
References
Comparative Analysis of Tambiciclib in TP53-Mutated vs. Wild-Type Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of Tambiciclib (SLS009), a selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor, in cancer cells with differing TP53 mutation status. The analysis is supported by available preclinical and clinical data, with supplementary information from related CDK9 inhibitors to provide a broader context for its mechanism of action.
This compound is a promising therapeutic agent that has demonstrated efficacy in various cancer models, particularly in hematologic malignancies. Its mechanism of action, centered on the inhibition of CDK9, a key regulator of transcriptional elongation, leads to the downregulation of critical anti-apoptotic proteins such as MCL-1 and MYC. This guide delves into the comparative effects of this compound in tumor cells harboring wild-type TP53 versus those with TP53 mutations, a critical determinant in cancer therapy response.
Data Presentation: Quantitative Analysis
The following tables summarize the available quantitative data on the effects of this compound and other CDK9 inhibitors based on TP53 status.
Table 1: In Vitro Sensitivity to CDK9 Inhibitors (IC50 Values)
| Cell Line | Cancer Type | TP53 Status | CDK9 Inhibitor | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | This compound | 23 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | Knockout | This compound | 46 | [1] |
| ST-1 | Adult T-cell Leukemia/Lymphoma | Wild-Type | Alvocidib | 30.1 | [2] |
| KOB | Adult T-cell Leukemia/Lymphoma | Wild-Type | Alvocidib | 60.1 | [2] |
| KK-1 | Adult T-cell Leukemia/Lymphoma | Mutant | Alvocidib | 55.8 | [2] |
| THP-1 | Acute Myeloid Leukemia | Mutant | Dinaciclib | 6.3 | [3] |
Table 2: Clinical and Preclinical Efficacy of this compound
| Cancer Type | Model | TP53 Status | Treatment | Efficacy Metric | Result | Reference |
| Acute Myeloid Leukemia | Phase 2 Clinical Trial | Mutant | This compound | Overall Response Rate | 33% (1/3 patients) | [4] |
| Acute Myeloid Leukemia | Preclinical | Mutant | This compound (monotherapy) | Reduction in Leukemia Cells | Up to 80% | [5] |
| Acute Myeloid Leukemia | Preclinical | Mutant | This compound + Azacitidine/Venetoclax | Reduction in Leukemia Cells | Up to 97% | [5] |
| Colorectal Cancer | Preclinical Cell Lines | Mutant | This compound | Effect on Efficacy | Did not significantly affect efficacy | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in the analysis of CDK9 inhibitors are provided below.
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cell lines (e.g., MOLM-13, THP-1) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or another CDK9 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Mix for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 values are calculated by plotting the percentage of viable cells against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Western Blot Analysis
-
Protein Extraction: Following treatment with this compound, wash the cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., MCL-1, c-MYC, cleaved Caspase-3, p53, and a loading control like β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows associated with the action of this compound.
Caption: Signaling pathways of this compound in TP53 wild-type vs. mutated cells.
Caption: Experimental workflow for comparing this compound's effects.
Concluding Summary
The available evidence suggests that this compound holds therapeutic potential in cancers regardless of their TP53 status, a significant advantage given the prevalence of TP53 mutations and their association with poor prognosis and chemoresistance.
In TP53 wild-type cells , CDK9 inhibitors like this compound can induce apoptosis or senescence through a p53-dependent mechanism.[7] This may involve the downregulation of p53 inhibitors such as iASPP, thereby reactivating the tumor-suppressive functions of p53.[5]
In TP53-mutated or null cells , this compound's efficacy appears to be largely p53-independent.[2][8] The primary mechanism of action in this context is the potent downregulation of the anti-apoptotic protein MCL-1 and the oncoprotein c-MYC.[5] This circumvents the compromised p53 pathway and induces apoptosis directly. Preclinical data in AML and colorectal cancer models support the notion that TP53 mutations do not confer resistance to this compound.[5][6]
While direct comparative data for this compound is still emerging, the broader class of CDK9 inhibitors has shown a consistent ability to induce cell death in malignant cells irrespective of their TP53 status, primarily through the suppression of transcriptional addiction to key survival proteins. Further preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and to identify patient populations most likely to benefit from this compound therapy.
References
- 1. Novel CDK9 inhibitor oroxylin A promotes wild-type P53 stability and prevents hepatocellular carcinoma progression by disrupting both MDM2 and SIRT1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The CDK12–BRCA1 signaling axis mediates dinaciclib‐associated radiosensitivity through p53‐mediated cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK9 inhibitors reactivate p53 by downregulating iASPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Anti-Melanoma Activity of Dinaciclib, a Cyclin-Dependent Kinase Inhibitor, Is Dependent on p53 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cyclin-dependent kinase inhibitor flavopiridol (alvocidib) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Preclinical Safety Landscape of CDK9 Inhibition: A Comparative Look at Tambiciclib
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising strategy in oncology, aimed at disrupting the transcriptional machinery on which cancer cells heavily rely. Tambiciclib (formerly GFH009/SLS009) is a highly selective CDK9 inhibitor currently advancing through clinical trials. This guide provides a comparative overview of the preclinical data validating the safety and efficacy profile of this compound, alongside other notable CDK9 inhibitors. While comprehensive head-to-head preclinical toxicology data is not extensively available in the public domain, this guide synthesizes the existing evidence to inform researchers and drug developers.
Mechanism of Action: The Rationale for Selective CDK9 Inhibition
CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for the transcriptional elongation of many genes, including oncogenes like MYC and anti-apoptotic proteins such as MCL-1. By selectively inhibiting CDK9, this compound aims to suppress the transcription of these key survival genes, thereby inducing apoptosis in cancer cells.[1]
References
Benchmarking Tambiciclib's Potency: A Comparative Guide for Drug Development Professionals
An objective comparison of Tambiciclib's in vitro potency against historical data for other Cyclin-Dependent Kinase 9 (CDK9) inhibitors.
This guide provides a comprehensive analysis of the potency of this compound (formerly known as SLS009 or GFH009), a highly selective CDK9 inhibitor, in comparison to established and historical CDK9-targeting compounds. The data presented is intended to offer researchers, scientists, and drug development professionals a clear perspective on this compound's in vitro efficacy, supported by detailed experimental protocols and visual representations of its mechanism of action and evaluation workflow.
In Vitro Potency Comparison of CDK9 Inhibitors
The following table summarizes the in vitro potency of this compound and selected historical CDK9 inhibitors. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key metrics for assessing the potency of a drug. A lower value indicates a higher potency, meaning a lower concentration of the compound is required to inhibit the target's activity by half.
| Compound | Target(s) | IC50 / Ki | Assay Type | Key Findings |
| This compound (SLS009/GFH009) | CDK9 | IC50: 1-9 nM [1][2] | Biochemical (CDK9/Cyclin T1 complex) | Highly potent and selective for CDK9, with over 200-fold selectivity against other CDKs.[2] Demonstrates effective antiproliferative activity in various human hematologic malignancy cell lines with IC50 values below 0.2 µM.[1][3] |
| Flavopiridol (Alvocidib) | Pan-CDK (CDK1, 2, 4, 6, 7, 9) | IC50: 20-100 nM (for various CDKs); Ki: 3 nM (for CDK9) | Biochemical | A first-generation, broad-spectrum CDK inhibitor. Its potent inhibition of CDK9 is a major contributor to its anti-cancer activity. Lack of selectivity can lead to broader biological effects. |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | IC50: 3 nM (CDK1), 1 nM (CDK2), 1 nM (CDK5), 4 nM (CDK9) | Biochemical | A potent inhibitor of multiple CDKs, including those involved in cell cycle control and transcription. |
| AZD4573 | CDK9 | IC50: <4 nM | Biochemical | A potent and highly selective CDK9 inhibitor designed for transient target engagement. |
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a critical component of the positive Transcription Elongation Factor b (P-TEFb) complex. This complex plays a pivotal role in the regulation of gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), which releases it from promoter-proximal pausing and allows for transcriptional elongation. In many cancers, there is a heightened dependence on the continuous transcription of short-lived anti-apoptotic proteins, such as Mcl-1, and oncoproteins, like MYC. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to the downregulation of these key survival proteins and ultimately inducing apoptosis in cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK9 inhibitors.
Biochemical Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CDK9/Cyclin T1.
Materials:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate (e.g., a peptide derived from the C-terminal domain of RNAPII)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well plates
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Assay Plate Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add the CDK9/Cyclin T1 enzyme to the wells and incubate briefly at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is then converted to a luminescent signal.
-
Data Analysis: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Viability Assay
Objective: To determine the effect of a test compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV-4-11, MOLT-4)
-
Complete cell culture medium
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent typically lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Determine the IC50 value from the resulting dose-response curve.
References
Reproducibility of Tambiciclib's Effects: A Comparative Guide for Researchers
Tambiciclib (formerly SLS009, GFH009), a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has demonstrated consistent anti-neoplastic effects across a range of preclinical and clinical studies. While direct multi-laboratory reproducibility studies have not been published, a comprehensive review of available data from different research groups and clinical trial sites indicates a high degree of consistency in its mechanism of action and therapeutic potential. This guide provides a comparative overview of this compound's performance, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic agent.
This compound is being developed by GenFleet Therapeutics and Sellas Life Sciences for the treatment of various hematological malignancies and solid tumors. Its primary mechanism of action is the selective inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to the downregulation of short-lived and critical oncogenic proteins such as MYC and MCL-1, ultimately inducing apoptosis in cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data on this compound's performance from various studies, highlighting its potency and efficacy across different cancer models.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 (CDK9) | 1 nM | |
| Selectivity | >200-fold over other CDKs | |
| >100-fold over DYRK1A/B | ||
| Excellent selectivity over 468 kinases/mutants |
Table 2: In Vitro Anti-proliferative Activity of this compound in Colorectal Cancer Cell Lines
| Cell Line Characteristic | IC50 < 100 nM | Reference |
| ASXL1 mutant | 50% (4/8) | |
| ASXL1 wild-type | 0% (0/4) | |
| ASXL1 frameshift mutations (FSMs) | 75% (3/4) | |
| Without FSMs | 12.5% (1/8) |
Table 3: Clinical Efficacy of this compound in Relapsed/Refractory Acute Myeloid Leukemia (AML)
| Endpoint | Value | Patient Population | Reference |
| Overall Response Rate (ORR) | 46% | All evaluable patients in cohort 3 | |
| 67% | Patients with AML with myelodysplasia-related changes (AML-MRC) | ||
| 75% | Patients with myelomonocytic AML | ||
| 33% | Across all cohorts and dose levels (n=54) | ||
| 40% | At 30 mg twice-weekly dose | ||
| 44% | AML-MRC at 30 mg twice-weekly dose | ||
| 50% | AML-MRC with myelomonocytic/myelomonoblastic subtype | ||
| 50% | ASXL1 mutations at 30 mg twice-weekly dose | ||
| Median Overall Survival (OS) | 8.8 months | Relapsed/refractory to venetoclax-based regimens | |
| 8.9 months | Patients with AML-MRC | ||
| 4.1 months | Patients with a median of 2 prior lines of therapy |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and other CDK9 inhibitors.
In Vitro Kinase Assay
This protocol is adapted from the principles of a time-resolved fluorescence resonance energy transfer (TR-FRET) based immunoassay to measure the biochemical activity of CDK9 inhibitors.
-
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of CDK9 by this compound reduces kinase activity, leading to decreased ADP formation.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Set up the kinase reaction by adding the inhibitor, recombinant CDK9/Cyclin T1 enzyme, and a substrate/ATP solution to a 384-well plate.
-
Incubate the plate to allow the kinase reaction to proceed.
-
Stop the reaction and add a detection solution containing an anti-ADP antibody and a tracer.
-
Read the plate on a TR-FRET capable plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell Viability Assay
This protocol outlines a method to assess the effect of this compound on the viability of cancer cell lines.
-
Principle: This assay uses a luminescent reagent to measure ATP levels, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Measure luminescence using a plate reader to determine the percentage of viable cells relative to the control.
-
Apoptosis Assay
This protocol describes the use of flow cytometry to quantify the induction of apoptosis by this compound.
-
Principle: This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium (B1200493) iodide (PI) to identify necrotic or late apoptotic cells.
-
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Harvest and wash the cells.
-
Resuspend the cells in a binding buffer and stain with Annexin V-FITC and PI.
-
Analyze the cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.
-
In Vivo Xenograft Study
This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a preclinical animal model.
-
Principle: This study involves implanting human cancer cells into immunocompromised mice to form tumors, followed by treatment with the investigational drug to assess its effect on tumor growth.
-
Procedure:
-
Subcutaneously inject a hematological cancer cell line (e.g., MV-4-11) into the flank of immunocompromised mice.
-
Monitor tumor growth until tumors reach a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer this compound or vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal injection) at a specified dose and frequency.
-
Measure tumor volume regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in inhibiting the CDK9 pathway.
Experimental Workflow for Preclinical Evaluation of a CDK9 Inhibitor
Caption: A general workflow for the preclinical evaluation of CDK9 inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of Tambiciclib: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Tambiciclib, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, a comprehensive review of available data suggests a cautious approach is necessary due to potential long-term health effects and aquatic toxicity. Adherence to the following step-by-step procedures will mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE).
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must be carried out in accordance with all applicable federal, state, and local regulations. The following protocol provides a framework for its safe management.
1. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory or household trash.
-
Do not dispose of this compound down the drain, as this can negatively impact aquatic environments.
-
Collect all waste materials , including unused or expired product, contaminated consumables (e.g., pipette tips, vials, gloves, gowns), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
2. Waste Characterization and Labeling:
-
While some data sheets indicate this compound is not a hazardous substance under GHS, other information points to potential hazards such as suspected genetic defects, damage to fertility or the unborn child, and organ damage with prolonged exposure. It is also noted as toxic to aquatic life with long-lasting effects.
-
Therefore, it is best practice to manage this compound waste as pharmaceutical or cytotoxic waste .
-
The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
3. Arranging for Professional Disposal:
-
Engage a licensed hazardous material disposal company for the collection, transportation, and final disposal of this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
4. Preferred Disposal Methods:
-
The recommended method for the disposal of pharmaceutical and cytotoxic waste is high-temperature incineration by a licensed facility. This process effectively destroys the active chemical compounds.
-
Another option is removal to a licensed chemical destruction plant .
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.
-
After decontamination, the container should be punctured or otherwise rendered unusable to prevent reuse and can then be disposed of according to institutional and local regulations for non-hazardous waste.
6. Spill Management:
-
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.
-
Prevent the spill from spreading and from entering drains or waterways.
-
For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain and absorb the substance.
-
Collect the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container for disposal.
-
Thoroughly clean the spill area with a suitable detergent and water, collecting the cleaning materials for disposal as hazardous waste.
-
Report the spill to the designated safety officer.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Personal protective equipment for handling Tambiciclib
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tambiciclib (also known as GFH009, JSH-009, SLS009), a potent and selective CDK9 inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
Hazard Identification and Classification
This compound is a chemical compound for laboratory research use. While some suppliers may classify it as non-hazardous, other sources indicate significant potential health risks. According to some safety data sheets (SDS), this compound is suspected of causing genetic defects and of damaging fertility or the unborn child.[1] It may also cause damage to organs, specifically the bone marrow and male reproductive organs, through prolonged or repeated oral exposure.[1] Therefore, it is crucial to handle this compound with the utmost care, following all recommended safety precautions.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specifications |
| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles.[2] A face shield may be necessary for splash-prone procedures. |
| Hands | Chemical-Impermeable Gloves | Handle with impervious gloves.[1] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for tears or holes before use. |
| Body | Protective Clothing | Wear a lab coat or other suitable protective clothing to prevent skin contact.[1][2] |
| Respiratory | Respirator (if applicable) | Use a respirator if handling large quantities, if dust or aerosols may be generated, or if working in a poorly ventilated area. |
Safe Handling and Storage Protocols
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe working environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials and foodstuff containers.[2]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Rinse skin thoroughly with large amounts of water and soap.[2][3] Consult a physician if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[3] |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2][3] |
Spill and Disposal Management
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate: Evacuate personnel from the immediate spill area.[2]
-
Ventilate: Ensure adequate ventilation.[2]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[2] Do not let the chemical enter drains.[2]
-
Collect: For solid spills, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., sand, vermiculite).
-
Dispose: Collect all waste in a suitable, closed container for disposal.[2] Dispose of contents and container to an approved waste disposal plant.[1]
Disposal:
-
Dispose of unused this compound and its container in accordance with local, state, and federal regulations. This material may be considered hazardous waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
